Bentysrepinine
Description
Properties
CAS No. |
934264-38-7 |
|---|---|
Molecular Formula |
C29H35N3O4 |
Molecular Weight |
489.616 |
IUPAC Name |
N-[(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C29H35N3O4/c1-32(2)17-18-36-26-15-13-23(14-16-26)20-27(31-28(34)24-11-7-4-8-12-24)29(35)30-25(21-33)19-22-9-5-3-6-10-22/h3-16,25,27,33H,17-21H2,1-2H3,(H,30,35)(H,31,34)/t25-,27-/m0/s1 |
InChI Key |
XWEMGJQQCSSGPN-BDYUSTAISA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bentysrepinine; Y101; Y-101; Y 101 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of a-Diphenylmethoxytropane (Benztropine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Diphenylmethoxytropane, commonly known as benztropine, is a synthetic tropane alkaloid that functions as a centrally acting anticholinergic and antihistaminic agent. It is clinically used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. The synthesis of benztropine is a significant process in medicinal chemistry, and various pathways have been developed for its preparation. This technical guide provides a detailed overview of the core synthesis pathways for a-diphenylmethoxytropane, focusing on the chemical transformations and methodologies involved. While detailed experimental protocols with specific quantitative data are not extensively available in the public domain, this guide outlines the key synthetic strategies that have been reported.
Core Synthesis Pathways
The synthesis of a-diphenylmethoxytropane primarily revolves around the etherification of the 3-hydroxyl group of tropine with a diphenylmethyl moiety. Two classical methods and a more contemporary combinatorial approach have been described in the literature.
Condensation of Bromodiphenylmethane with Tropine
A widely cited method for the synthesis of benztropine involves a two-step process starting from diphenylmethane.[1]
-
Step 1: Bromination of Diphenylmethane: The synthesis is initiated by the bromination of diphenylmethane to produce bromodiphenylmethane (also known as diphenylmethyl bromide). This electrophilic substitution reaction introduces a bromine atom at the benzylic position, creating a reactive intermediate.
-
Step 2: Condensation with Tropine: The resulting bromodiphenylmethane is then condensed with tropine. In this nucleophilic substitution reaction, the hydroxyl group of tropine acts as a nucleophile, displacing the bromide ion from bromodiphenylmethane to form the desired ether linkage. This step yields a-diphenylmethoxytropane.
Reaction of Diphenyldiazomethane with Tropine
An alternative classical synthesis route involves the reaction of diphenyldiazomethane with tropine. This method offers a different approach to forming the ether bond. In this reaction, diphenyldiazomethane serves as a precursor to a diphenylmethyl carbene or a related reactive species, which then reacts with the hydroxyl group of tropine to form the ether.
Combinatorial Synthesis via Radical Azidonation and Grignard Reaction
A more recent and complex approach to the synthesis of benztropine and its analogues involves a combinatorial strategy, which is particularly useful for generating libraries of related compounds for drug discovery purposes.[2]
-
Step 1: Radical Azidonation: The synthesis begins with a protected form of tropine, specifically 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. A key step is the radical azidonation of this precursor to introduce an azide group.[2]
-
Step 2: Grignard Reaction: The azido-intermediate is then reacted with a Grignard reagent, such as phenylmagnesium bromide. This step introduces one of the phenyl groups.
-
Step 3: Deprotection and N-methylation: The subsequent steps involve the removal of the protecting groups (Boc deprotection) and N-methylation to yield the final benztropine molecule.[2]
Synthesis Pathway Diagram
Caption: Synthesis Pathways of a-Diphenylmethoxytropane (Benztropine).
Experimental Protocols and Quantitative Data
A comprehensive search of publicly available scientific literature and patent databases did not yield detailed, step-by-step experimental protocols with specific quantitative data (e.g., molar ratios, reaction times, temperatures, solvents, and percentage yields) for the synthesis of a-diphenylmethoxytropane. While the general synthetic routes are described, the precise conditions and data required for experimental replication are not readily accessible. This is not uncommon for established pharmaceutical compounds where such detailed information may be proprietary.
The tables below are structured to present quantitative data; however, due to the lack of specific values in the searched literature, they remain as templates.
Table 1: Bromination of Diphenylmethane
| Parameter | Value |
| Reactants | |
| Diphenylmethane | Data not available |
| Brominating Agent | Data not available |
| Solvent | Data not available |
| Temperature | Data not available |
| Reaction Time | Data not available |
| Yield | Data not available |
Table 2: Condensation of Bromodiphenylmethane with Tropine
| Parameter | Value |
| Reactants | |
| Bromodiphenylmethane | Data not available |
| Tropine | Data not available |
| Base | Data not available |
| Solvent | Data not available |
| Temperature | Data not available |
| Reaction Time | Data not available |
| Yield | Data not available |
Conclusion
The synthesis of a-diphenylmethoxytropane (benztropine) can be achieved through several established pathways, with the condensation of bromodiphenylmethane with tropine being a cornerstone method. While the overarching chemical transformations are understood, the specific experimental conditions and quantitative data are not widely disseminated in accessible literature. The combinatorial approach highlights modern strategies in medicinal chemistry for the generation of compound libraries for further research and development. For drug development professionals, the choice of synthesis pathway would likely be influenced by factors such as scalability, cost of starting materials, and overall efficiency, details of which would be contained within proprietary process chemistry documentation.
References
Benztropine: A Comprehensive Pharmacodynamic and Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benztropine is a centrally acting anticholinergic agent with a complex pharmacodynamic profile, primarily utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1][2] This technical guide provides an in-depth analysis of benztropine's interactions with its primary and secondary receptor targets. Through a synthesis of current research, we present its binding affinities, functional activities, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies and a quantitative overview of benztropine's receptor profile to facilitate further investigation and therapeutic innovation.
Introduction
Benztropine, a synthetic compound, shares structural similarities with both atropine and diphenhydramine, which accounts for its dual anticholinergic and antihistaminic properties.[1][3] Its therapeutic efficacy in movement disorders is primarily attributed to its ability to antagonize muscarinic acetylcholine receptors and inhibit the dopamine transporter (DAT), thereby helping to restore the balance of neurotransmission in the basal ganglia.[2][3] Beyond these primary mechanisms, benztropine also exhibits affinity for histamine H1 and sigma receptors, contributing to its broad pharmacological effects and side-effect profile.[4][5] This guide will systematically dissect each of these interactions.
Receptor Binding Profile and Functional Activity
Benztropine's interaction with various receptors has been quantified through numerous in vitro studies. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of benztropine for its key molecular targets.
Table 1: Muscarinic Acetylcholine Receptor Binding Affinities
| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) |
| M1 | [3H]pirenzepine | Rat | Brain | 0.25[6] |
| M1 | [3H]QNB | Rat | Brain | Potent inhibitor[7] |
| M3 | Not Specified | Not Specified | Not Specified | Selective antagonist[2] |
Table 2: Monoamine Transporter Inhibition
| Transporter | Ligand/Assay | Species/System | Ki (nM) | IC50 (nM) |
| DAT | [3H]CFT | Rat | Striatum | - |
| DAT | [3H]WIN 35,428 | CHO cells (hDAT) | 8.5 - 6370[8] | 118[9] |
| DAT | [3H]Dopamine Uptake | Rat | Brain Synaptosomes | 26[10] |
| SERT | Not Specified | Not Specified | 490 - 4600[11] | - |
| NET | Not Specified | Not Specified | 1420 - 7350[11] | - |
Table 3: Histamine and Sigma Receptor Binding Affinities
| Receptor | Ligand | Species/System | Ki (nM) |
| H1 | [3H]mepyramine | Not Specified | 16 - 37,600[8] |
| Sigma (σ) | Radiolabeled σR ligands | Not Specified | Nanomolar affinity[5] |
Signaling Pathways
Benztropine's engagement with its target receptors initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Muscarinic M1 and M3 Receptor Antagonism
Benztropine acts as an antagonist at M1 and M3 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. By blocking the binding of acetylcholine (ACh), benztropine prevents the activation of this cascade.
Caption: Benztropine's antagonism of M1/M3 receptors blocks Gq/11 signaling.
Dopamine Transporter (DAT) Inhibition
Benztropine inhibits the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT). This leads to an increased concentration and prolonged action of dopamine in the synapse.
Caption: Benztropine blocks DAT, increasing synaptic dopamine levels.
Experimental Protocols
The quantitative data presented in this guide are derived from specific experimental methodologies. The following sections detail the protocols for the key assays used to characterize benztropine's pharmacodynamics.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity of benztropine for muscarinic receptor subtypes using a competitive binding assay.[12][13][14]
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Key Steps:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]quinuclidinyl benzilate - QNB), and a range of concentrations of benztropine.[7]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of benztropine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol outlines a method to measure the functional inhibition of dopamine uptake by benztropine in cells expressing the dopamine transporter.[16][17][18]
Caption: Workflow for a dopamine transporter uptake inhibition assay.
Key Steps:
-
Cell Culture: Plate cells stably or transiently expressing the dopamine transporter (e.g., CHO-hDAT cells) in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with various concentrations of benztropine in a suitable buffer for a defined period (e.g., 20 minutes at 25°C).[16]
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well.
-
Incubation: Allow the uptake to proceed for a short, defined time (e.g., 10 minutes) to measure the initial rate of transport.[16]
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]dopamine taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of dopamine uptake inhibition for each benztropine concentration and determine the IC50 value.
Conclusion
Benztropine's pharmacodynamic profile is characterized by its potent antagonism of muscarinic M1 and M3 receptors and its significant inhibition of the dopamine transporter. Its activity at histamine H1 and sigma receptors further contributes to its overall clinical effects and potential side effects. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential and molecular interactions of benztropine and its analogs. A thorough understanding of its complex receptor profile is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles for the treatment of neurological and psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. Benztropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BindingDB BDBM86698 BENZTROPINE::CAS_132-17-2::CHEMBL116590::NSC_2344 [bdb99.ucsd.edu]
- 7. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Atypical Dopamine Transporter Inhibitor: A Technical Guide to the Action of Benztropine
Abstract
Benztropine (BZT), a tropane-based molecule, is a clinically utilized medication primarily known for its anticholinergic properties in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Beyond its effects on muscarinic receptors, benztropine exhibits a significant and distinct interaction with the neuronal dopamine transporter (DAT).[1][3] It functions as a potent, competitive inhibitor of dopamine reuptake, thereby increasing synaptic dopamine levels.[1][2][4] However, unlike classical DAT inhibitors such as cocaine, benztropine and its analogs are considered "atypical" because they generally lack cocaine-like behavioral stimulant effects and abuse potential.[3][5][6][7] This unique pharmacological profile has prompted significant research into its mechanism of action, with the goal of developing novel therapeutics for conditions like cocaine addiction.[8][9][10] This technical guide provides an in-depth review of the dopamine reuptake inhibition properties of benztropine, focusing on its binding characteristics, the quantitative data defining its potency, detailed experimental protocols for its study, and the molecular interactions that differentiate it from typical psychostimulants.
Mechanism of Dopamine Reuptake Inhibition
Benztropine's primary dopaminergic action is the direct inhibition of the dopamine transporter (DAT), a sodium-dependent membrane protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron.[1][11] By blocking this reuptake process, benztropine produces a dose-dependent increase in the extracellular concentration of dopamine in key brain regions like the striatum.[1][4]
Binding Site and Competitive Interaction
Computational modeling and site-directed mutagenesis studies have provided strong evidence that benztropine binds to the primary substrate-binding pocket (S1) of the DAT.[8][9] This binding site significantly overlaps with those of both dopamine and cocaine, indicating a classical competitive mode of inhibition.[7][8][9] Key residues within transmembrane segments (TMs) 1, 3, 6, and 8 of the transporter are implicated in the interaction with benztropine.[8] Specifically, mutations of residues such as Asp79, Val152, and Asn157 have been shown to decrease the binding affinity and inhibitory potency of benztropine and its analogs.[8][9][12]
The "Atypical" Inhibition Profile
Despite sharing a binding site with cocaine, the interaction of benztropine with the DAT is functionally distinct. This "atypical" profile is believed to stem from its ability to induce or stabilize a different conformational state of the transporter protein compared to cocaine.[8][13][14] While cocaine and its analogs tend to lock the DAT in an outward-open conformation, some benztropine analogs promote a less outward-open or potentially an inward-facing configuration.[8][13] This differential interaction is hypothesized to be a key factor in the distinct behavioral outcomes, where benztropine analogs do not produce the same level of locomotor stimulation or reinforcing effects as cocaine.[6][10][13]
Quantitative Pharmacological Data
The potency of benztropine and its derivatives at the dopamine transporter has been quantified through various in vitro assays. The data are typically presented as the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from dopamine uptake assays.
Table 1: Binding Affinities (Ki) of Benztropine and Analogs at the Dopamine Transporter
| Compound | Ki (nM) at DAT | Assay Conditions / Reference |
| Benztropine (BZT) | 8.5 - 6370 (range for analogs) | Radioligand binding assay, rat brain preparation.[3][5] |
| Benztropine (BZT) | ~20 (inferred) | Compared to analogs with Ki values of 11-20 nM.[10] |
| 4'-Cl BZT | ~10-fold more potent than BZT | Data from inhibition of dopamine uptake.[10] |
| JHW 007 | 9 [8-10] | [³H]CFT competition binding assay, COS7 cells expressing DAT.[8] |
| AHN 1-055 | 9 [8-10] | [³H]CFT competition binding assay, COS7 cells expressing DAT.[8] |
| Halogenated Analogs | 11 - 30 | High affinity analogs with small halogen substitutions.[10] |
Table 2: Dopamine Uptake Inhibition (IC50) by Benztropine and Analogs
| Compound | IC50 (nM) for DA Uptake | Assay Conditions / Reference |
| Benztropine (BZT) | Widely variable | Dependent on specific analog and assay conditions.[10] |
| 4'-Cl BZT | Potent inhibitor | Increased potency over parent benztropine.[10] |
| JHW 007 | 24.6 ± 1.97 | [³H]dopamine uptake assay, rat brain synaptosomes.[10] |
| AHN 1-055 | 26 [18-37] | [³H]dopamine uptake assay, COS7 cells expressing DAT.[8] |
Key Experimental Protocols
The characterization of benztropine's interaction with the DAT relies on several standard neuropharmacological techniques.
Radioligand Competition Binding Assay
This in vitro assay measures the affinity of a test compound (benztropine) for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
Objective: To determine the inhibition constant (Ki) of benztropine for the dopamine transporter.
Methodology:
-
Preparation of Tissue/Cells: Homogenates of rat striatal tissue or cultured cells (e.g., COS-7 or CHO) transiently or stably expressing the human dopamine transporter (hDAT) are prepared.[8][14]
-
Radioligand: A radiolabeled DAT ligand, such as [³H]CFT (WIN 35,428), is used.[8]
-
Incubation: The cell/tissue preparation is incubated in an appropriate buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (benztropine).
-
Equilibrium: The mixture is incubated, typically for 2 hours at 4°C, to allow the binding to reach equilibrium.[8]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of benztropine that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
This assay directly measures the functional effect of a compound on the ability of the DAT to transport dopamine into nerve terminals (synaptosomes) or transfected cells.
Objective: To determine the potency (IC50) of benztropine in inhibiting dopamine reuptake.
Methodology:
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from fresh brain tissue (e.g., rat striatum), or cultured cells expressing DAT are used.[8][10]
-
Pre-incubation: The synaptosomes or cells are pre-incubated for a short period with varying concentrations of the inhibitor (benztropine).
-
Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine, typically [³H]Dopamine.
-
Incubation: The incubation is carried out for a short time (e.g., 5-10 minutes) at 37°C. A parallel incubation is performed at 0-4°C to determine non-specific uptake.
-
Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [³H]Dopamine taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of specific dopamine uptake against the logarithm of the benztropine concentration.
In Vivo Microdialysis
This technique is used to measure the concentrations of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing a measure of the drug's effect in a physiological context.[4][15]
Objective: To measure the effect of benztropine administration on extracellular dopamine levels in the brain (e.g., striatum or nucleus accumbens).[4][16]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.[4][16]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Diffusion: Neurotransmitters, including dopamine, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the perfusate (dialysate) down their concentration gradient.
-
Sample Collection: The dialysate is collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After a stable baseline of dopamine levels is established, benztropine is administered systemically (e.g., i.v. or i.p.) or locally through the probe (reverse dialysis).[4]
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[4][17]
-
Data Analysis: The dopamine concentrations are typically expressed as a percentage of the average baseline concentration and plotted over time to visualize the effect of the drug.
Visualizations: Pathways and Processes
Diagram 1: Benztropine's Mechanism of Action at the Synapse
Caption: Benztropine blocks DAT on the presynaptic neuron, increasing synaptic dopamine.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The binding sites for benztropines and dopamine in the dopamine transporter overlap. - COPSAC [copsac.com]
- 10. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
An In-depth Technical Guide to the Histamine H1 Receptor Activity of Benztropine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benztropine, a well-established anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, also exhibits significant activity at the histamine H1 receptor. This technical guide provides a comprehensive overview of the histamine H1 receptor pharmacology of Benztropine, consolidating quantitative binding data, detailed experimental methodologies for its characterization, and an exploration of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the off-target effects of Benztropine or exploring its potential polypharmacology.
Introduction
Benztropine is a centrally acting drug that primarily functions as a muscarinic acetylcholine receptor antagonist.[1][2] However, its structural similarity to potent antihistamines and early clinical observations of sedative effects suggested activity at other receptors.[3] Subsequent pharmacological studies have confirmed that Benztropine and its analogues possess notable affinity for the histamine H1 receptor, contributing to its overall pharmacological profile.[4][5] Understanding the specifics of this interaction is crucial for a complete comprehension of its therapeutic actions and potential side effects, such as drowsiness and cognitive impairment.[1] This guide delves into the quantitative aspects of Benztropine's H1 receptor activity, the experimental methods used to determine these parameters, and the downstream cellular consequences of H1 receptor modulation.
Quantitative Data: Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
A study characterizing a series of Benztropine (BZT) analogues reported a wide range of binding affinities for the histamine H1 receptor.[4][5] While a specific Ki for the parent Benztropine molecule was not the primary focus of that particular study, another investigation into N-substituted Benztropine analogs provided valuable quantitative data.
| Compound | Receptor | Parameter | Value (nM) | Species | Reference |
| Benztropine Analogue (unspecified) | Histamine H1 | Ki | 2540 ± 99.8 | Rat (brain) | [4] |
| N-Substituted Benztropine Analogs | Histamine H1 | Ki | 11- to 43-fold lower affinity than for Dopamine Transporter (DAT) | Not Specified | [6] |
Note: The Ki value of 2540 nM indicates a moderate affinity of a Benztropine analogue for the H1 receptor. The data on N-substituted analogues further confirms that modifications to the Benztropine scaffold can significantly alter its H1 receptor affinity.
Experimental Protocols
The characterization of Benztropine's activity at the histamine H1 receptor involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the cellular response to receptor binding (e.g., IC50 or EC50).
Radioligand Binding Assay (Determination of Ki)
This method directly measures the affinity of a test compound (Benztropine) for the H1 receptor by assessing its ability to displace a radiolabeled ligand that is known to bind with high affinity and specificity. A commonly used radioligand for the H1 receptor is [³H]mepyramine (also known as pyrilamine).
Objective: To determine the inhibition constant (Ki) of Benztropine for the histamine H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissue known to have high H1 receptor density (e.g., brain cortex).
-
Radioligand: [³H]mepyramine.
-
Test Compound: Benztropine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]mepyramine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]mepyramine, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of Benztropine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Benztropine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Benztropine that inhibits 50% of the specific [³H]mepyramine binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Benztropine: A Technical Guide to Their Synthesis, Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine (BZT), a tropane-based molecule, is a well-established anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Beyond its effects on muscarinic receptors, benztropine and its structural analogues exhibit significant affinity for the dopamine transporter (DAT), the histamine H1 receptor, and to a lesser extent, the serotonin (SERT) and norepinephrine (NET) transporters. This multifaceted pharmacology has spurred extensive research into developing novel benztropine analogues with tailored receptor affinity and selectivity profiles. These efforts are primarily aimed at creating compounds with therapeutic potential for central nervous system (CNS) disorders, including substance use disorders, while minimizing off-target effects.
This in-depth technical guide provides a comprehensive overview of the structural analogues of benztropine, focusing on their synthesis, biological activity, and structure-activity relationships (SAR). It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Structure-Activity Relationships of Benztropine Analogues
The pharmacological profile of benztropine analogues can be systematically modified by altering specific structural moieties. The key areas for modification include the N-8 position of the tropane ring, the diphenylmethoxy group at the C-3 position, and other positions on the tropane scaffold.
N-8 Position Modifications
Substitutions at the nitrogen atom of the tropane ring have a profound impact on the affinity and selectivity of benztropine analogues. Replacing the N-methyl group with bulkier substituents generally leads to a significant reduction in affinity for the muscarinic M1 receptor, thereby diminishing anticholinergic side effects.[1][2] This strategy has been pivotal in dissociating the DAT inhibitory activity from the potent anticholinergic effects of the parent compound. For instance, N-substituted analogues of 4',4''-diF-BZT with groups like allyl or butyl retain high affinity for the DAT while exhibiting substantially lower M1 receptor affinity.[2]
Diphenylmethoxy Group Modifications
Modifications to the diphenylmethoxy moiety, particularly substitutions on the phenyl rings, have been extensively explored to modulate activity at monoamine transporters.
-
Halogen Substitution: The introduction of small halogen atoms, such as chlorine or fluorine, at the para (4') and/or meta (3') positions of one or both phenyl rings generally maintains or enhances affinity for the DAT.[1] Specifically, a para-chloro substituent has been shown to increase the potency for dopamine uptake inhibition while decreasing inhibition of serotonin and norepinephrine reuptake.
-
Steric Hindrance: Increasing the steric bulk of the substituents on the phenyl rings or substituting at the ortho (2') position tends to decrease DAT affinity.[1]
-
Single vs. Dual Substitution: For histamine H1 receptor affinity, substitution on only one of the aromatic rings is generally preferred.[1][3]
Other Tropane Ring Modifications
Alterations at other positions of the tropane ring, such as the C-2 and C-6 positions, also influence receptor binding. Substituents at the 2-position are generally preferred for DAT binding.[1][3] Conversely, modifications at the 6-position of benztropine have been shown to potentially reduce DAT binding affinity while maintaining significant dopamine uptake inhibitory activity.
Quantitative Data on Benztropine Analogues
The following tables summarize the binding affinities (Ki, in nM) of representative benztropine analogues for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic M1 receptor, and histamine H1 receptor.
Table 1: Binding Affinities of N-Substituted Benztropine Analogues
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) | H1 Ki (nM) |
| Benztropine | -CH₃ | 127 | 2600 | 4400 | 1.1 | 16 |
| AHN 1-055 | -CH₃ (with 4',4''-diF) | 11.8 | 376 | 457 | 11.6 | 134 |
| AHN 2-005 | -CH₂CH=CH₂ | 14.5 | 1040 | 1180 | 88.7 | 168 |
| JHW 007 | -(CH₂)₃CH₃ | 29.9 | 3260 | 4810 | 479 | 344 |
| GA 1-69 | -CH₂CH₂-indole | 29.2 | 490 | 1420 | >10,000 | 330 |
| GA 2-50 | -(R)-CH₂CH(CH₃)CH₂NH₂ | 13.9 | 4600 | 7350 | 4200 | 600 |
| GA 2-99 | -CH₂CH₂NH₂ | 5.59 | 1500 | 2910 | 1710 | 240 |
| JHW 013 | -CH₂-cyclopropyl | 11.3 | 2500 | 4600 | 1300 | 130 |
Data compiled from various sources, including Li et al., 2011.
Table 2: Binding Affinities of Phenyl-Ring Substituted Benztropine Analogues
| Compound | Substitution | DAT Ki (nM) | H1 Ki (nM) |
| Benztropine | Unsubstituted | 127 | 16 |
| 4'-Cl-BZT | 4'-Chloro | 20 | 28 |
| 3'-Cl-BZT | 3'-Chloro | 32.5 | 118 |
| 4',4''-diCl-BZT | 4',4''-Dichloro | 21.6 | 100 |
| 3',4''-diCl-BZT | 3',4''-Dichloro | 21.6 | 126 |
| 4'-F-BZT | 4'-Fluoro | 28.5 | 34 |
| 3'-F-BZT | 3'-Fluoro | 108 | 202 |
| 4',4''-diF-BZT | 4',4''-Difluoro | 11.8 | 134 |
Data compiled from various sources, including Kulkarni et al., 2006.
Experimental Protocols
Radioligand Binding Assays
-
Tissue Preparation: Frozen rodent striatal tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The assay is typically conducted in a final volume of 0.5 mL containing the membrane preparation, [³H]WIN 35,428 (a cocaine analog that labels the DAT) at a concentration near its Kd (e.g., 1-3 nM), and varying concentrations of the benztropine analogue or a displacer for non-specific binding.
-
Incubation: The mixture is incubated at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. Ki values are determined from competition curves using the Cheng-Prusoff equation.
-
Tissue Preparation: Frozen rat brain tissue (excluding the cerebellum) is homogenized in a buffer such as 10 mM Tris-HCl with 320 mM sucrose, pH 7.4.[4] The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then resuspended in the assay buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]
-
Assay Conditions: The assay is performed in a final volume of 0.5 mL containing the membrane preparation, [³H]pirenzepine (e.g., 3 nM), and the test compounds.[4]
-
Incubation: The reaction tubes are incubated, for instance, at 25°C for 60 minutes.
-
Separation and Quantification: Similar to the DAT assay, the reaction is terminated by rapid filtration, followed by washing and scintillation counting.
-
Data Analysis: Non-specific binding is determined using a high concentration of a muscarinic antagonist like atropine (e.g., 1 µM). Ki values are calculated from the competition data.
-
Tissue Preparation: Whole rat brain or specific regions like the cerebral cortex are homogenized in a suitable buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4). The membrane fraction is prepared by centrifugation.
-
Assay Conditions: The binding assay is conducted with [³H]pyrilamine (mepyramine) as the radioligand at a concentration around its Kd value.
-
Incubation: The incubation is typically carried out at 25°C for a period of time to allow for equilibrium to be reached (e.g., 4 hours).
-
Separation and Quantification: The separation of bound and free radioligand is achieved through rapid filtration, and the radioactivity is quantified.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known H1 antagonist, such as mianserin (e.g., 10 µM). Ki values are derived from the resulting competition curves.
Locomotor Activity Assay in Mice
-
Apparatus: An open-field arena equipped with automated photobeam detectors to measure horizontal and vertical activity.
-
Procedure:
-
Mice are habituated to the testing room before the experiment.
-
Animals are administered the benztropine analogue or vehicle control via a specific route (e.g., intraperitoneal injection).
-
Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a defined period (e.g., 60 minutes to several hours), often in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified and compared between treatment groups.
Visualizations
Signaling Pathways
References
- 1. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
Benztropine in Neurodegenerative Disease: An Early-Stage Research Compendium
Abstract: Benztropine, a drug with a long history of use in Parkinson's disease, is being re-examined for its potential therapeutic effects across a range of neurodegenerative disorders. Its dual mechanism as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor forms the basis of its established efficacy in movement disorders. However, recent preclinical research has illuminated a novel and compelling role for benztropine in promoting oligodendrocyte differentiation and remyelination, suggesting a regenerative therapeutic strategy for demyelinating diseases such as multiple sclerosis. This technical guide synthesizes the core findings from early-stage research, presenting quantitative data on receptor affinity and cellular effects, detailing key experimental methodologies, and visualizing the underlying molecular pathways. This document is intended for researchers, drug development professionals, and scientists engaged in the field of neurodegenerative therapeutics.
Core Pharmacological Profile
Benztropine is a centrally acting compound with a well-characterized multi-target profile. Its primary mechanisms of action are antagonism of muscarinic acetylcholine receptors (M1 and M3 subtypes) and inhibition of the presynaptic dopamine transporter (DAT)[1]. It also possesses antihistaminic properties[1]. This profile underpins its use in Parkinson's disease, where it helps to correct the imbalance between the cholinergic and dopaminergic systems[1].
Quantitative Receptor and Transporter Binding Affinity
The efficacy of benztropine is rooted in its high affinity for its molecular targets. The following table summarizes key binding and inhibition constants derived from in vitro assays.
| Target | Ligand/Inhibitor | Species | Assay Type | Value | Citation |
| Dopamine Transporter (DAT) | Benztropine | - | IC50 | 118 nM | [2] |
| Dopamine Transporter (DAT) | Benztropine | Rat | Ki | 11-20 nM | [3] |
| Muscarinic Receptor M1 | Benztropine | Human | Ki | 0.231 nM | [4] |
| Muscarinic Receptor M1 | Benztropine | Rat | Ki | 0.25 nM | [4] |
| Muscarinic Receptor M3 | Benztropine | Rat | Ki | 1.1 nM | [4] |
Application in Multiple Sclerosis (MS): A Remyelination Strategy
The most significant recent advances in benztropine research have been in the context of multiple sclerosis. Preclinical studies suggest that benztropine promotes the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for generating mature, myelin-producing oligodendrocytes[5][6]. This presents a paradigm shift from purely immunomodulatory therapies to a regenerative approach aimed at repairing myelin damage.
Signaling Pathway for OPC Differentiation
Benztropine's pro-myelinating effect is mediated by its antagonism of M1 and M3 muscarinic receptors expressed on OPCs[6][7]. Endogenous acetylcholine, acting on these receptors, is thought to maintain OPCs in an immature, progenitor state. By blocking this signal, benztropine permits the cells to proceed through their differentiation program to become mature oligodendrocytes capable of remyelination[6][7].
Key Preclinical Evidence and Quantitative Outcomes
Studies utilizing rodent models of MS have provided strong evidence for benztropine's in vivo efficacy. The two primary models used are the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics the inflammatory demyelination of MS, and the cuprizone model, which induces demyelination through toxicity to oligodendrocytes.
| Model / Assay | Treatment | Key Finding | Quantitative Result | Citation(s) |
| EAE Mouse Model | Prophylactic Benztropine | Increased mature oligodendrocytes | Doubled the number of mature oligodendrocytes in the spinal cord. | [7] |
| EAE Mouse Model | Benztropine | Reduced clinical severity | Virtually eliminated disease relapses. | [5] |
| Cuprizone Model | Benztropine | Enhanced remyelination | Increased mature oligodendrocytes from ~500 to ~1,100 per field. | [8] |
| Rodent Neuron Co-culture | Benztropine | Increased myelination | More than doubled the proportion of myelinated axons. | [7] |
Experimental Protocols
-
Cell Isolation: OPCs are isolated from the brains of P6-P7 neonatal rat pups using an immunopanning method[9]. This involves creating a single-cell suspension from brain tissue and sequentially depleting mature glial cells to enrich for OPCs[9].
-
Culture: Purified OPCs are plated on poly-D-lysine-coated surfaces in a defined medium containing growth factors to maintain their progenitor state[10].
-
Treatment: The culture medium is switched to a differentiation-promoting medium, and cells are treated with benztropine or a vehicle control.
-
Analysis: After a set period (e.g., 72 hours), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The percentage of MBP-positive cells is then quantified using automated microscopy to determine the effect of the compound on differentiation[6].
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin-derived peptides, such as MOG35-55, emulsified in Complete Freund's Adjuvant[11][12]. Pertussis toxin is often administered to facilitate the entry of pathogenic T cells into the central nervous system[11].
-
Treatment: Benztropine (e.g., at a dose of 10 mg/kg) or vehicle is administered to the mice, either prophylactically (before symptom onset) or therapeutically (after symptom onset)[8].
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).
-
Histological Analysis: At the end of the experiment, spinal cord and brain tissues are harvested. Sections are analyzed by immunohistochemistry for markers of demyelination, inflammation, and the presence of mature (CC1+) and precursor (NG2+) oligodendrocytes to quantify the extent of remyelination[13].
Application in Parkinson's Disease (PD)
Benztropine is an FDA-approved adjunctive therapy for all forms of parkinsonism[14]. Its therapeutic effect stems from its ability to counteract the dopamine deficiency in the basal ganglia by both inhibiting dopamine reuptake and blocking the now relatively overactive cholinergic system[1].
Synaptic Mechanism of Action
In the striatum of a Parkinson's patient, the depletion of dopamine leads to a functional overactivity of acetylcholine. Benztropine acts at the synapse to restore balance through two primary actions: it blocks the dopamine transporter (DAT), thereby increasing the synaptic concentration of dopamine, and it antagonizes the M1 muscarinic acetylcholine receptor on the postsynaptic neuron, reducing the excessive cholinergic signaling.
Research on Protein Aggregation
While benztropine's primary role in PD is symptomatic relief through neurotransmitter modulation, research into its effects on core pathologies like α-synuclein aggregation is not well-established. The field is actively exploring compounds that can inhibit the aggregation of α-synuclein into the Lewy bodies characteristic of Parkinson's disease, but specific data on benztropine's direct anti-aggregation effects are currently lacking[15][16][17][18].
Research in Other Neurodegenerative Diseases
Alzheimer's Disease (AD)
There is currently no compelling preclinical evidence to suggest benztropine has a therapeutic benefit for the core pathologies of Alzheimer's disease, such as amyloid-beta plaques or neurofibrillary tangles. In fact, due to its potent anticholinergic properties, long-term use of benztropine is associated with an increased risk of dementia and cognitive impairment, particularly in the elderly. This makes it an unlikely candidate for AD treatment.
Huntington's Disease (HD)
Research into benztropine for Huntington's disease is very limited. One early study noted that benztropine produced mild reductions in chorea, but this was accompanied by increased incoordination and sedation. The effects were thought to be non-specific and related to its sedative properties rather than a direct modulation of HD pathology.
Potential Role in Autophagy
Autophagy is a critical cellular process for clearing damaged organelles and aggregated proteins, and its dysfunction is implicated in many neurodegenerative diseases[19][20]. While some neuropsychiatric drugs have been shown to induce autophagy, a direct, mechanistic link between benztropine and the induction of autophagy in neurons has not been established in the current literature. The induction of autophagy is a potential therapeutic strategy for diseases involving protein aggregates, but benztropine's role in this process remains an open area for future investigation.
General Autophagy Initiation Pathway
The canonical pathway for autophagy induction involves the activation of the ULK1 complex, which is negatively regulated by mTOR. Under stress conditions (e.g., nutrient deprivation), mTOR is inhibited, allowing the ULK1 complex to activate and initiate the formation of the autophagosome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM86698 BENZTROPINE::CAS_132-17-2::CHEMBL116590::NSC_2344 [bdb99.ucsd.edu]
- 5. Parkinson's drug could prove to be new treatment for multiple sclerosis | Medical research | The Guardian [theguardian.com]
- 6. A regenerative approach to the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Old Drug May Wield New Power | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of α-synuclein aggregation within liquid condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Autophagy in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The p75 Neurotrophin Receptor Can Induce Autophagy and Death of Cerebellar Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Uses of Benztropine Beyond Parkinson's Disease: A Technical Guide for Researchers
Abstract
Benztropine, a tropane-based dopamine inhibitor and anticholinergic agent, has long been a cornerstone in the management of Parkinson's disease. However, its unique pharmacological profile, characterized by the dual antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter, has prompted significant investigation into its therapeutic potential for a range of other neurological and psychiatric disorders. This technical guide provides an in-depth review of the core investigational uses of benztropine beyond Parkinson's disease, with a focus on dystonia, schizophrenia, and cocaine addiction. We present a comprehensive summary of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key cited experiments, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While the therapeutic efficacy of benztropine in these alternative indications is still under active investigation, this guide aims to synthesize the current body of evidence and highlight promising avenues for future research.
Introduction: The Multifaceted Pharmacology of Benztropine
Benztropine's therapeutic effects are primarily attributed to its ability to restore the balance between dopamine and acetylcholine neurotransmission in the brain.[1][2] It acts as a potent antagonist of the muscarinic acetylcholine M1 receptor, thereby reducing cholinergic hyperactivity.[3][4] Concurrently, it inhibits the presynaptic dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.[1][3] This dual mechanism of action forms the basis for its exploration in various central nervous system (CNS) disorders characterized by dysregulation of these neurotransmitter systems.
Investigational Use in Dystonia
Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. The rationale for using benztropine in dystonia stems from its ability to counteract the cholinergic overactivity observed in the basal ganglia of dystonic patients.
Preclinical and Clinical Evidence
Benztropine has been evaluated for the treatment of various forms of dystonia, particularly drug-induced dystonia.
| Study Type | Population | Intervention | Key Findings | Reference |
| Clinical Trial | 40 patients with acute psychosis receiving high-potency antipsychotics | Prophylactic benztropine | Eleven-fold increase in acute dystonia in the group not receiving prophylactic benztropine. | [5] |
| Case Series | 13 adults with torticollis | 2 mg intravenous benztropine | Alleviation of symptoms in 6 patients, worsening in 1 patient. | [6] |
| Review | Pediatric and adult patients with various forms of dystonia | Central anticholinergic drugs (including benztropine) | Significant benefit in 61% of 23 children and 38% of 52 adults. | [6] |
Experimental Protocols
Animal Model of Antipsychotic-Induced Dystonia:
-
Model: Rats or primates are chronically treated with a typical antipsychotic agent, such as haloperidol, to induce vacuous chewing movements (VCMs) and other dystonic-like behaviors, which serve as an animal model of tardive dyskinesia and other drug-induced movement disorders.[7]
-
Benztropine Administration: Following the establishment of stable dystonic-like behaviors, benztropine is administered at various doses (e.g., 1-10 mg/kg, intraperitoneally) to assess its ability to reduce the frequency and severity of these movements.
-
Behavioral Assessment: Dystonic movements are quantified by trained observers, often using a standardized rating scale, at baseline and at multiple time points after benztropine administration.
-
Neurochemical Analysis: Post-mortem brain tissue analysis (e.g., in the striatum) can be performed to measure levels of dopamine, acetylcholine, and their metabolites to correlate behavioral changes with neurochemical alterations.
Signaling Pathway
Caption: Benztropine's dual action in schizophrenia.
Investigational Use in Cocaine Addiction
Benztropine's ability to inhibit the dopamine transporter, the primary target of cocaine, has led to its investigation as a potential pharmacotherapy for cocaine use disorder. The hypothesis is that by occupying the DAT, benztropine could reduce the reinforcing effects of cocaine.
Preclinical and Clinical Evidence
Preclinical studies have shown that benztropine and its analogs can reduce cocaine self-administration in animal models. Clinical evidence, however, is more limited.
| Study Type | Population | Intervention | Key Findings | Reference |
| Preclinical Study | Rats | Benztropine analogs (AHN 1-055, AHN 2-005, JHW 007) | Dose-dependent decrease in cocaine self-administration without affecting food-maintained responding. | [3] |
| Preclinical Study | Mice and Rats | Benztropine, Atropine, GBR 12935 | Benztropine did not fully reproduce the discriminative stimulus effects of cocaine and did not enhance its locomotor stimulant effects. | [1] |
| Clinical Trial (NCT00000333) | Cocaine-dependent individuals | Benztropine, Atropine, Placebo | Study completed, but results are not publicly available. | [8] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter Affinity:
-
Objective: To determine the binding affinity (Ki) of benztropine and its analogs for the dopamine transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
A radiolabeled ligand that binds to the DAT with high affinity (e.g., [³H]WIN 35,428). [9] * Benztropine or its analogs at various concentrations.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (benztropine).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor. [9]
-
Signaling Pathway
dot
Caption: Benztropine's mechanism in cocaine addiction.
Potential Investigational Use in Traumatic Brain Injury (TBI)
Currently, there is a lack of direct preclinical or clinical evidence supporting the use of benztropine for the treatment of traumatic brain injury. However, based on its known pharmacological properties, a theoretical rationale for its investigation can be proposed.
Theoretical Rationale
The pathophysiology of TBI involves a complex cascade of events, including excitotoxicity, neuroinflammation, and oxidative stress, which contribute to secondary neuronal injury. Benztropine's neuroprotective potential in TBI could be hypothesized through several mechanisms:
-
Anticholinergic Effects: Excessive acetylcholine release is implicated in the excitotoxic cascade following TBI. By blocking muscarinic receptors, benztropine could potentially mitigate this excitotoxicity.
-
Dopaminergic Effects: Dopaminergic pathways are also disrupted after TBI, and modulating dopamine levels could influence cognitive and motor recovery.
-
Neuroprotective Properties: Some studies suggest that benztropine may have neuroprotective effects independent of its receptor targets, potentially through modulation of oxidative stress.
Future Experimental Directions
Preclinical Animal Model of TBI:
-
Model: A controlled cortical impact (CCI) or fluid percussion injury (FPI) model in rodents could be used to induce a standardized TBI. [10]* Benztropine Administration: Benztropine could be administered at various doses and time points post-injury to assess its therapeutic window.
-
Outcome Measures:
-
Histopathology: Evaluation of lesion volume and neuronal cell death in brain regions such as the hippocampus and cortex.
-
Neurobehavioral Testing: Assessment of cognitive function using tasks like the Morris water maze for spatial learning and memory, and motor function using rotarod or beam-walking tests. [5][11][10][12] * Biochemical Markers: Measurement of markers of oxidative stress, inflammation, and apoptosis in brain tissue.
-
Conclusion and Future Perspectives
Benztropine's dual mechanism of action as a muscarinic antagonist and a dopamine reuptake inhibitor presents a compelling basis for its investigation in a variety of CNS disorders beyond Parkinson's disease. While promising preclinical and some clinical data exist for its use in dystonia and as an adjunctive treatment in schizophrenia, further well-controlled, large-scale clinical trials are necessary to definitively establish its efficacy and safety in these populations. The potential cognitive side effects associated with its anticholinergic properties remain a significant consideration, particularly in patient populations with pre-existing cognitive deficits.
The exploration of benztropine for cocaine addiction is in its early stages, and the lack of publicly available clinical trial data is a major limitation. Future research should focus on elucidating the results of completed trials and exploring the therapeutic potential of benztropine analogs with improved pharmacokinetic and pharmacodynamic profiles.
The application of benztropine in traumatic brain injury is currently speculative but warrants preclinical investigation based on its theoretical neuroprotective mechanisms. Rigorous animal studies are needed to validate this hypothesis before any consideration for clinical development.
References
- 1. Effects of benztropine on behavioral and toxic effects of cocaine: comparison with atropine and the selective dopamine uptake inhibitor 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-propyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of neuroleptic-induced acute dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Burke‐Fahn‐Marsden Dystonia Rating Scale is Age‐Dependent in Healthy Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze deficits in rats following traumatic brain injury: lateral controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. binasss.sa.cr [binasss.sa.cr]
Benztropine's In Vitro Profile: A Deep Dive into its Cellular and Molecular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, a synthetic compound structurally related to atropine and diphenhydramine, is a well-established therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy stems from a multifaceted pharmacological profile, principally characterized by its potent anticholinergic and dopamine reuptake inhibitory activities.[2][3][4] Beyond its well-documented effects on the central nervous system, emerging in vitro research has unveiled a broader spectrum of cellular and molecular activities, highlighting its potential in other therapeutic areas, including oncology and demyelinating diseases. This technical guide provides a comprehensive overview of the in vitro cellular and molecular effects of Benztropine, presenting quantitative data, detailed experimental methodologies, and visual representations of its engagement with key signaling pathways.
Core Mechanisms of Action: Receptor Binding and Transporter Inhibition
Benztropine's primary pharmacological effects are mediated through its interaction with muscarinic acetylcholine receptors, the dopamine transporter (DAT), and histamine H1 receptors. In vitro binding assays have been instrumental in quantifying the affinity of Benztropine for these targets.
Quantitative Data: Receptor and Transporter Affinity
The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of Benztropine for its primary molecular targets as determined in various in vitro systems.
Table 1: Benztropine Binding Affinities (Ki) for Neurotransmitter Receptors and Transporters
| Target | In Vitro System | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Rat Striatal Membranes | 8.5 - 6370 | [5] |
| Dopamine Transporter (DAT) | CHO cells expressing human DAT | 11 - 20 | [6] |
| Histamine H1 Receptor | Not Specified | 16 - 37,600 | [5] |
| Muscarinic M1 Receptor | Not Specified | ~2 | [6] |
Table 2: Benztropine Functional Inhibition (IC50)
| Activity | In Vitro System | IC50 (µM) | Reference |
| Dopamine Uptake Inhibition | Rat brain synaptosomes | Varies (nM range) | [6] |
| Growth Inhibition | MDA-MB-231 breast cancer cells | ~5 | [7] |
Key In Vitro Experimental Protocols
The following sections detail the methodologies for key experiments frequently cited in the study of Benztropine's in vitro effects.
Radioligand Binding Assay for Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.[8][9][10][11]
Objective: To determine the equilibrium dissociation constant (Ki) of Benztropine for a target receptor (e.g., muscarinic or dopamine receptors).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]QNB for muscarinic receptors, [3H]CFT for dopamine transporters).[12]
-
Benztropine solutions of varying concentrations.
-
Assay buffer (e.g., sucrose-phosphate buffer).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Benztropine.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Benztropine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[13]
Objective: To determine the potency of Benztropine in inhibiting dopamine uptake.
Materials:
-
Cells expressing the dopamine transporter (e.g., CHO or HEK293 cells).
-
[3H]Dopamine.
-
Benztropine solutions of varying concentrations.
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Benztropine.
-
Initiation of Uptake: Add [3H]Dopamine to initiate the uptake process and incubate for a short period.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the intracellular [3H]Dopamine.
-
Quantification: Measure the amount of [3H]Dopamine in the cell lysate using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of Benztropine to determine the IC50 value.
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.[14][15][16][17]
Objective: To determine the cytotoxic or cytostatic effects of Benztropine on a given cell line.
Materials:
-
Target cell line (e.g., cancer cells).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay).
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Benztropine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the Benztropine concentration to determine the IC50 value.
Western Blotting for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.[18][19][20][21][22]
Objective: To analyze the effect of Benztropine on the expression or phosphorylation status of key signaling proteins (e.g., STAT3, NF-κB, LC3).[2][5][23][24][25][26]
Materials:
-
Cells treated with Benztropine.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the target proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways Modulated by Benztropine
Benztropine's interaction with its primary targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Benztropine in vitro.
Dopamine Transporter (DAT) Inhibition and Downstream Effects
Benztropine is a potent inhibitor of the dopamine transporter, leading to an increase in extracellular dopamine levels. This action is central to its therapeutic effect in Parkinson's disease.
Caption: Benztropine inhibits the dopamine transporter (DAT), blocking dopamine reuptake.
Anticholinergic Signaling via Muscarinic Receptors
Benztropine acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. This action is crucial for its effects on oligodendrocyte differentiation.[16]
References
- 1. Muscarinic receptor M3R signaling prevents efficient remyelination by human and mouse oligodendrocyte progenitor cells [air.unimi.it]
- 2. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. youtube.com [youtube.com]
- 5. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jneurosci.org [jneurosci.org]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy is a renoprotective mechanism during in vitro hypoxia and in vivo ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne [bio-techne.com]
- 20. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Benztropine Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benztropine dosage and administration for in vivo animal studies. Benztropine, a centrally acting anticholinergic and antihistamine agent, is widely used in preclinical research to investigate its therapeutic potential for various neurological and psychiatric disorders.[1] This document summarizes effective dosages, administration routes, and experimental protocols from various studies, presented in a clear and accessible format to aid in experimental design.
Pharmacokinetics and Mechanism of Action
Benztropine functions as a muscarinic receptor antagonist, competing with acetylcholine in the central nervous system (CNS).[2] This action helps to restore the balance between dopamine and acetylcholine, which is particularly relevant in models of Parkinson's disease.[3] The drug exhibits high permeability across the blood-brain barrier, allowing it to exert its central effects.[2] In animal models, its antihistaminic activity is comparable to that of pyrilamine.[2][4]
Pharmacokinetic studies in rats have shown that benztropine is metabolized in the liver and its metabolites are excreted in urine and bile.[2] The oral bioavailability of benztropine is low due to significant first-pass metabolism.[2]
Data Presentation: Benztropine Dosage in Animal Models
The following tables summarize benztropine dosages used in various in vivo studies, categorized by animal model and research application.
Table 1: Benztropine Dosage in Rodent Models of Parkinson's Disease
| Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Rat | Intraperitoneal (IP) | 1.2 mg/kg | Single dose | Marked decrease in gastric emptying and intestinal transit. | [5] |
| Rat | Oral | 1.2 mg/kg/day | Daily for 3 days | Significant reduction in gastric emptying. | [5] |
| General Recommendation | Oral, IM, IV | 0.5 - 6 mg/day (human equivalent) | Single or divided doses | Adjunctive therapy for all forms of parkinsonism. | [6][7] |
Table 2: Benztropine Dosage in Rodent Models for Neuropsychiatric Disorders & Drug Abuse
| Animal Model | Research Area | Route of Administration | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Rat | Schizophrenia (Tardive Dyskinesia Model) | Intraperitoneal (IP) | 10 mg/kg | Twice daily for 4 weeks | Induced behavioral hypersensitivity when given alone. | [8] |
| Rat | Cocaine Abuse | Intravenous (IV) | 5 mg/kg (for analog AHN 1-055) | Single dose | Characterization of pharmacokinetic and pharmacodynamic profiles. | [9] |
| Mouse | Locomotor Activity | Not Specified | 0.01 - 1.0 mg/kg (for analog GA 1-69) | Single dose | Dose- and time-related decreases in locomotor activity. | [10] |
| Mouse | Locomotor Activity | Not Specified | 0.1 - 10.0 mg/kg (for analog JHW 013) | Single dose | Significant increases in locomotor activity at some time points. | [10] |
| Rat | Cocaine Self-Administration | Not Specified | 0.1 mg/kg/injection (for analog AHN 1-055) | Per injection | Maintained response rates significantly greater than extinction. | [11] |
Experimental Protocols
General Administration Protocols for Rodents
The choice of administration route depends on the experimental goals, including the desired onset and duration of action.[12]
-
Oral (PO): Suitable for long-term studies and mimics clinical administration in humans. Benztropine can be administered via gavage.[12] Due to its low oral bioavailability, higher doses may be required compared to parenteral routes.[2]
-
Intraperitoneal (IP): Allows for rapid absorption and is a common route for systemic drug administration in rodents.[12]
-
Intravenous (IV): Provides immediate systemic circulation and precise dose delivery.[12] In clinical settings, the onset of action is within a few minutes.[4]
-
Intramuscular (IM): Offers a rapid onset of action, similar to IV administration.[4][13]
Protocol for Assessing Extrapyramidal Symptoms in a Rat Model
This protocol is adapted from studies investigating drug-induced movement disorders.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Extrapyramidal Symptoms: Administer a neuroleptic agent such as haloperidol.
-
Benztropine Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: A range of doses can be tested, for example, starting from 1 mg/kg up to 10 mg/kg.
-
Timing: Administer benztropine 30 minutes prior to the neuroleptic agent.
-
-
Behavioral Assessment:
-
Catalepsy: Measure the time it takes for the rat to move from an imposed posture (e.g., forepaws on a raised bar).
-
Oral Movements: Record the frequency of vacuous chewing movements.
-
-
Data Analysis: Compare the behavioral scores between animals treated with the neuroleptic alone and those pre-treated with benztropine.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Benztropine's Action
The following diagram illustrates the primary mechanism of action of benztropine in the context of the dopaminergic and cholinergic systems.
Caption: Benztropine's dual mechanism of inhibiting dopamine reuptake and antagonizing muscarinic receptors.
General Experimental Workflow for In Vivo Benztropine Studies
This diagram outlines a typical workflow for conducting in vivo experiments with benztropine.
Caption: A generalized workflow for in vivo studies involving benztropine administration in animal models.
Logical Relationship: Dosage and Effect
This diagram illustrates the general principle of the dose-response relationship in benztropine studies.
Caption: The relationship between benztropine dosage and the expected therapeutic and adverse effects.
References
- 1. Benzatropine - Wikipedia [en.wikipedia.org]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medicine.com [medicine.com]
- 5. karger.com [karger.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Benztropine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Application Note and Protocol: Dissolving and Using Benztropine Mesylate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Benztropine mesylate is a synthetic compound widely used in research and clinical settings. It is a centrally active agent primarily known for its anticholinergic and dopaminergic activity.[1][2][3] In cell culture-based assays, benztropine mesylate is utilized to study its effects on various cellular processes, including neurotransmitter signaling and its potential as a therapeutic agent for neurological disorders like Parkinson's disease and as an inhibitor of cancer stem cells.[4] Proper preparation of benztropine mesylate solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving, storing, and using benztropine mesylate in cell culture applications.
Product Information
-
Chemical Name: (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, monomethanesulfonate[5]
-
Synonyms: Benztropine methanesulfonate, Cogentin mesylate[3][6]
-
CAS Number: 132-17-2[5]
-
Molecular Formula: C₂₁H₂₅NO • CH₃SO₃H[5]
-
Molecular Weight: 403.5 g/mol [5]
Quantitative Data Summary
The following table summarizes the key quantitative data for benztropine mesylate relevant to cell culture applications.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ~30-50 mg/mL (~74-124 mM) | [5][6][7] |
| Ethanol | ~30 mg/mL (~74 mM) | [5][7] | |
| PBS (pH 7.2) | ~10 mg/mL (~25 mM) | [5][7] | |
| Water | 20 mg/mL (~49.5 mM) | ||
| Storage & Stability | Solid | ≥ 4 years at -20°C | [5][7] |
| Stock Solution | Aliquot and store at -20°C | [6] | |
| Aqueous Solution | Use within one day; do not store | [5] |
Experimental Protocols
This section provides detailed methodologies for preparing and using benztropine mesylate in cell culture experiments.
I. Materials Required
-
Benztropine mesylate powder (≥98% purity)[5]
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (EtOH), 200 proof
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Sterile cell culture plates/flasks
-
Biological safety cabinet (BSC)
II. Safety Precautions
-
Benztropine mesylate should be handled as a hazardous material.[5]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder by handling it in a chemical fume hood or a ventilated enclosure.
-
Avoid contact with skin and eyes.[5]
-
Review the Safety Data Sheet (SDS) before use.
III. Stock Solution Preparation (e.g., 10 mM in DMSO)
Preparing a concentrated stock solution in an organic solvent is recommended to minimize the final solvent concentration in the cell culture medium.[8][9]
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mmol/L x 403.5 g/mol = 4.035 mg
-
-
Weighing: Accurately weigh 4.035 mg of benztropine mesylate powder and place it in a sterile microcentrifuge tube.
-
Dissolving:
-
Under a sterile hood, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage:
IV. Preparation of Working Solution
The stock solution must be diluted into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to ensure the final concentration of the organic solvent is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted limit.[9][10]
-
Determine Final Concentration: Decide on the final concentration of benztropine mesylate for your experiment (e.g., 10 µM).
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh cell culture medium.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
The stock solution is 10 mM (10,000 µM), which is 1000x the desired final concentration.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
This results in a final benztropine mesylate concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the drug. This is essential to distinguish the effects of the drug from the effects of the solvent.[9]
-
Application to Cells: Mix the working solution gently by pipetting and add it to your cell cultures. Ensure even distribution within the well or flask.
Mechanism of Action and Signaling Pathways
Benztropine mesylate exerts its effects through multiple mechanisms. Its primary actions involve the modulation of cholinergic and dopaminergic systems. It is a potent antagonist of the M1 muscarinic acetylcholine receptor (mAChR) and also functions as an inhibitor of the dopamine transporter (DAT), which blocks the reuptake of dopamine.[3][5][7] This dual action helps restore the balance between cholinergic and dopaminergic neurotransmission, which is disrupted in conditions like Parkinson's disease.[2][3] Additionally, benztropine exhibits antihistaminic properties by antagonizing H1 receptors.[2]
Caption: Benztropine Mesylate's primary signaling pathway interactions.
References
- 1. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Benztropine (Cogentin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benztropine as a Positive Control in Dopamine Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine, a tropane-based dopamine transport inhibitor, serves as a critical positive control in dopamine uptake assays. Its well-characterized inhibitory effects on the dopamine transporter (DAT) provide a reliable benchmark for evaluating the potency and efficacy of novel compounds targeting dopaminergic neurotransmission.[1][2] These application notes provide detailed protocols and supporting data for the use of benztropine in such assays.
Benztropine functions as a selective inhibitor of dopamine transporters, although it also exhibits affinity for histamine and muscarinic receptors.[1] By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, benztropine effectively increases the extracellular concentration of dopamine.[1][3] This mechanism of action makes it an ideal reference compound for validating assay performance and comparing the relative potency of test articles.
Signaling Pathway of Dopamine Reuptake and Inhibition by Benztropine
Dopamine signaling is terminated by the reuptake of dopamine from the synapse into the presynaptic neuron via the dopamine transporter (DAT). Benztropine competitively inhibits DAT, blocking this reuptake process.
Quantitative Data: Benztropine and Analogs
The inhibitory potency of benztropine and its analogs on the dopamine transporter is typically quantified by IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values. The following tables summarize data from various in vitro studies.
Table 1: Dopamine Uptake Inhibition (IC50) and Binding Affinities (Ki) of Benztropine and Analogs
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Dopamine Uptake IC50 (nM) | Reference |
| Benztropine | 130 - 237 | >10,000 | >10,000 | 118 | [4][5] |
| 4',4''-diF-Benztropine (AHN 1-055) | 8.51 | >10,000 | >10,000 | 26 | [1][6] |
| JHW 007 | 11.1 | 490 | 1420 | 24.6 | [1][3] |
| Cocaine | 250 | 310 | 480 | 290 | [1] |
| GBR 12909 | 4.3 | 2900 | 210 | 10.3 | [1] |
Table 2: Binding Affinities (Ki) of N-Substituted Benztropine Analogs
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) | H1 Ki (nM) | Reference |
| GA 1-69 | 29.2 | 4600 | 7350 | >10,000 | 330 | [3] |
| GA 2-50 | 11.1 | 1340 | 3420 | 1200 | 480 | [3] |
| GA 2-99 | 5.59 | 490 | 1420 | 1700 | 240 | [3] |
| JHW 013 | 11.1 | 800 | 2100 | 450 | 130 | [3] |
Experimental Protocols
Protocol 1: [³H]Dopamine Uptake Inhibition Assay in hDAT-Expressing Cells
This protocol describes a method to determine the potency of test compounds to inhibit dopamine uptake in cells stably or transiently expressing the human dopamine transporter (hDAT).
Experimental Workflow
Materials:
-
hDAT-expressing cells (e.g., CHO-hDAT or COS-7-hDAT)
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[³H]Dopamine
-
Benztropine mesylate
-
Test compounds
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.[7]
-
Preparation of Reagents: Prepare serial dilutions of benztropine (e.g., from 10⁻¹¹ M to 10⁻⁵ M) and test compounds in assay buffer. Prepare a solution of [³H]Dopamine in assay buffer at a concentration near its Km for DAT (typically in the low nanomolar range).
-
Assay Initiation:
-
Aspirate the culture medium from the wells and wash the cells once with assay buffer.
-
Add the diluted benztropine, test compounds, or vehicle (for total uptake control) to the respective wells.
-
Pre-incubate for 10-20 minutes at room temperature or 37°C.[7]
-
Initiate dopamine uptake by adding the [³H]Dopamine solution to all wells.
-
-
Incubation: Incubate the plate for a short period, typically 5-15 minutes, at room temperature or 37°C.[7] The incubation time should be within the linear range of dopamine uptake.
-
Assay Termination:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
-
Quantification:
-
Lyse the cells by adding a suitable lysis buffer or scintillation cocktail directly to the wells.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake from wells containing a high concentration of a known DAT inhibitor (e.g., 10 µM benztropine or nomifensine).
-
Subtract non-specific uptake from all other measurements to obtain specific uptake.
-
Plot the percentage inhibition of specific [³H]Dopamine uptake against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.
-
Protocol 2: Radioligand Binding Assay for DAT Affinity
This protocol determines the binding affinity (Ki) of benztropine and test compounds for the dopamine transporter using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from hDAT-expressing cells or rodent striatal tissue.
-
Benztropine mesylate
-
Test compounds
-
Binding Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of benztropine or the test compound in binding buffer. For determining non-specific binding, use a high concentration of a known DAT ligand (e.g., 100 µM cocaine).[3]
-
Incubation: Incubate the tubes for a sufficient time to reach equilibrium, typically 60-120 minutes, at 4°C or room temperature.[3]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Benztropine is a robust and reliable positive control for in vitro dopamine uptake and binding assays. Its well-documented pharmacological profile allows for the validation of assay performance and the accurate determination of the relative potencies of novel compounds targeting the dopamine transporter. The protocols provided herein offer a standardized approach for incorporating benztropine into routine screening and characterization of potential therapeutics for neurological and psychiatric disorders.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 [mdpi.com]
- 6. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benztropine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of benztropine using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are applicable for the analysis of benztropine in pharmaceutical formulations.
Introduction
Benztropine is an anticholinergic medication used to treat Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate and precise quantification of benztropine is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. HPLC and UPLC are powerful analytical techniques widely used for the determination of active pharmaceutical ingredients (APIs) due to their high resolution, sensitivity, and accuracy.
Signaling Pathway of Benztropine's Mechanism of Action
Benztropine primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby blocking the effects of acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors initiates a signaling cascade, while an antagonist like benztropine prevents this activation.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Benztropine, by blocking these receptors, prevents the downstream signaling events, which is the basis of its therapeutic effect in conditions characterized by cholinergic overactivity.
Caption: Benztropine's antagonist action on muscarinic receptors blocks downstream signaling.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for two different methods for the quantification of benztropine.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) |
| Column | Reversed-phase C8 (1.9 μm, 50 mm × 2.1 i.d.)[1][2] | Primesep SB mixed-mode (5 µm, 150 mm x 4.6 mm)[3] |
| Mobile Phase | Acetonitrile: aqueous sodium dodecyl sulfate (50:50, v/v), pH 3 with phosphoric acid[1][2] | Acetonitrile: Water (25:75, v/v) with 0.1% Sulfuric Acid[3] |
| Flow Rate | 0.5 mL/min[1][2] | 1.0 mL/min[3] |
| Detection | UV at 210 nm[1][2] | UV at 220 nm[3] |
| Injection Volume | 5 µL | Not Specified |
| Temperature | Ambient[2] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) |
| Linearity Range | 20 - 200 µg/mL[1][2] | Not Specified |
| Correlation Coefficient (r²) | > 0.999[1][2] | Not Specified |
| Limit of Detection (LOD) | 5.3 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 17.7 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.5 - 101.2% | Not Specified |
| Precision (% RSD) | < 2% | Not Specified |
Experimental Protocols
Method 1: UPLC Method for Benztropine in Pharmaceutical Formulations
This protocol is adapted from a stability-indicating UPLC method.[1][2]
1. Materials and Reagents
-
Benztropine mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Sodium dodecyl sulfate (SDS)
-
Phosphoric acid
-
Deionized water
-
Pharmaceutical dosage forms (tablets) containing benztropine mesylate
2. Standard Solution Preparation
-
Prepare a stock solution of benztropine mesylate (e.g., 1 mg/mL) in a suitable solvent like deionized water and acetonitrile (50:50, v/v).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (20-200 µg/mL).
3. Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of benztropine mesylate.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for a sufficient time to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis
-
Set up the UPLC system with the conditions specified in Table 1.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak area for benztropine.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of benztropine in the sample solutions from the calibration curve.
Method 2: HPLC Method for Benztropine Mesylate
This protocol is based on a method for the analysis of benztropine mesylate using a mixed-mode column.[3]
1. Materials and Reagents
-
Benztropine mesylate reference standard
-
Acetonitrile (HPLC grade)[3]
-
Sulfuric acid[3]
-
Deionized water
2. Standard Solution Preparation
-
Prepare a stock solution of benztropine mesylate in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
3. Sample Preparation
-
Prepare the sample by dissolving the pharmaceutical formulation in the mobile phase to achieve a concentration within the expected analytical range.
-
Filter the sample solution through a 0.45 µm filter prior to injection.
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase at the specified flow rate.
-
Inject the standard and sample solutions.
-
Monitor the elution at 220 nm.[3]
5. Quantification
-
Identify and quantify the benztropine peak based on the retention time and peak area compared to the standard solutions.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC/UPLC analysis of benztropine.
Caption: General workflow for benztropine quantification by HPLC/UPLC.
References
Application Notes and Protocols for the Synthesis and Purification of Benztropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of benztropine and its derivatives. The information is curated for professionals in drug discovery and development, offering detailed protocols and methodologies based on established scientific literature.
Synthesis of Benztropine and its Analogues
Two primary synthetic strategies for benztropine and its derivatives are outlined below: a classical approach and a combinatorial method suitable for generating libraries of analogues for structure-activity relationship (SAR) studies.
Classical Synthesis of Benztropine
The traditional synthesis of benztropine involves a two-step process starting from diphenylmethane.[1]
Protocol 1: Classical Benztropine Synthesis
Step 1: Bromination of Diphenylmethane
-
Diphenylmethane is subjected to bromination to yield bromodiphenylmethane.[1]
Step 2: Condensation with Tropine
-
The resulting bromodiphenylmethane is condensed with tropine to form benztropine.[1]
-
The crude product is then subjected to purification.[1]
Combinatorial Synthesis of Benztropine Analogues
A versatile combinatorial approach allows for the generation of a library of benztropine analogues, which is particularly useful for exploring SAR and identifying novel compounds with desired pharmacological profiles.[2][3] This method utilizes a key radical azidonation step followed by the introduction of various substituents via Grignard reagents.[2][3]
Protocol 2: Combinatorial Synthesis of Benztropine Analogues
Step 1: Radical Azidonation
-
The synthesis begins with the radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester.[2][3] This reaction forms the key intermediate, 3-(1-azidobenzyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester.[2][3]
-
Optimization of this step can be achieved by the addition of 10% DMF to the reaction mixture.[2][3]
Step 2: Grignard Reaction
-
The azide intermediate is then reacted with a Grignard reagent, such as phenyl magnesium bromide, to introduce the desired aryl or alkyl group.[2][3] For the synthesis of benztropine itself, phenyl magnesium bromide is used.[2][3]
-
To generate a library of analogues, a variety of Grignard reagents can be employed.[2][3]
Step 3: Deprotection and N-Alkylation
-
The Boc protecting group is removed from the tropane nitrogen.
-
Subsequent N-alkylation, for instance, N-methylation for the synthesis of benztropine, is performed to yield the final product.[2][3] For generating further diversity, a range of alkyl halides can be used in this step.[2]
Diagram 1: Combinatorial Synthesis Workflow
Caption: Workflow for the combinatorial synthesis of benztropine analogues.
Purification of Benztropine Derivatives
The purification of benztropine and its derivatives, which are basic compounds, is typically achieved through acid-base extraction followed by crystallization. For higher purity or separation of complex mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.
Acid-Base Extraction
This classical technique leverages the differential solubility of the basic benztropine derivatives in acidic and basic aqueous solutions to separate them from non-basic impurities.
Protocol 3: Acid-Base Extraction for Purification
-
Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidic Extraction : Transfer the organic solution to a separatory funnel and extract with an aqueous acidic solution (e.g., 1M HCl). The basic benztropine derivative will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation : Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification : Cool the combined aqueous extracts in an ice bath and basify by slowly adding a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is alkaline (pH > 10). The benztropine derivative will precipitate out as the free base.
-
Back-Extraction : Extract the basified aqueous solution with a fresh water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) 2-3 times. The purified benztropine derivative will now be in the organic layer.
-
Drying and Concentration : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified benztropine derivative.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for the purification of benztropine derivatives using acid-base extraction.
Crystallization
Crystallization is often used as a final purification step to obtain a highly pure, crystalline solid. For benztropine, it is commonly crystallized as its mesylate salt.
Protocol 4: Crystallization of Benztropine Mesylate
-
Dissolution : Dissolve the purified benztropine free base in a minimal amount of a suitable hot solvent (e.g., acetone).
-
Salt Formation : Add a stoichiometric amount of methanesulfonic acid.
-
Cooling : Slowly cool the solution to room temperature, and then further in an ice bath to induce crystallization.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the crystals under vacuum to remove any residual solvent.
High-Performance Liquid Chromatography (HPLC)
For analytical assessment of purity and for preparative purification of small quantities of benztropine derivatives, reverse-phase HPLC is a suitable method.
Protocol 5: Analytical HPLC of Benztropine Mesylate
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[4]
-
Detection : UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm) is generally used.[5]
-
This method can be scaled up for preparative purification to isolate minor impurities or separate closely related analogues.[4]
Quantitative Data
The following tables summarize key quantitative data for benztropine and some of its analogues from the literature.
Table 1: Synthesis and Physicochemical Properties of Benztropine
| Property | Value | Reference |
| Melting Point | 135 °C | [5] |
| Solubility | 81 mg/mL | [5] |
| LogP | 4.27 | [5] |
Table 2: Binding Affinities (Ki, nM) of Benztropine Analogues at Monoamine Transporters
| Compound | DAT | SERT | NET | Reference |
| Benztropine | - | - | - | |
| N-Methyl-3α-[bis(4'-fluorophenyl)methoxy]tropane (AHN 1-055) | 11.6 | 376 | 457 | |
| N-Allyl-3α-[bis(4'-fluorophenyl)methoxy]tropane (AHN 2-005) | 8.5 | 3260 | 4810 | |
| N-Butyl-3α-[bis(4'-fluorophenyl)methoxy]tropane (JHW 007) | 108 | - | - |
Table 3: Analytical Data for Benztropine Analogues
| Compound | Analytical Method | Key Findings | Reference |
| AHN-1055 | HPLC-UV | Linear calibration (25–10,000 ng/mL in plasma), elution at ~9.9 min | |
| Benztropine Mesylate | HPLC-UV | Detection at 254 nm, limit of detection 10 ng/mL in plasma | [5] |
Characterization
The synthesized and purified benztropine derivatives should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.
-
Melting Point : To check the purity of crystalline solids.
These application notes provide a framework for the synthesis and purification of benztropine and its derivatives. Researchers should consult the primary literature for more specific details and adapt these protocols as needed for their specific target molecules and research goals.
References
- 1. BENZTROPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Measuring the Anticholinergic Activity of Benztropine: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benztropine is a centrally acting anticholinergic agent widely used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] This document provides detailed application notes and protocols for three common in vitro assays used to characterize the anticholinergic activity of benztropine: Radioligand Binding Assays, Calcium Mobilization Assays, and GTPγS Binding Assays. These assays are fundamental in drug discovery and development for determining the affinity and functional effects of compounds targeting muscarinic receptors. Benztropine acts as a competitive antagonist at these receptors, blocking the binding of the endogenous neurotransmitter acetylcholine and thereby inhibiting its effects.[3][4]
Data Presentation: Benztropine Binding Affinity Profile
The anticholinergic activity of benztropine is defined by its binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following table summarizes the inhibitory constant (Ki) values for benztropine at each of these receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Benztropine Ki (nM) | Radioligand Used | Cell Line | Reference |
| M1 | 6.8 | [3H]NMS | Sf9 cells | [5] |
| M2 | 14.1 | [3H]NMS | Sf9 cells | [5] |
| M3 | 11.2 | [3H]NMS | Sf9 cells | [5] |
| M4 | 22.9 | [3H]NMS | Sf9 cells | [5] |
| M5 | 4.6 | [3H]NMS | Sf9 cells | [5] |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of benztropine for muscarinic receptors by competing with a radiolabeled ligand for binding to the receptor. A common radioligand used for muscarinic receptors is [3H]-N-methylscopolamine ([3H]-NMS), a potent muscarinic antagonist.
Objective: To determine the inhibitory constant (Ki) of benztropine for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors (e.g., CHO or HEK293 cells).
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
Benztropine mesylate
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Atropine (1 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
-
Cell harvester
Experimental Workflow:
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of benztropine in assay buffer. A typical concentration range would be 10^-11 M to 10^-5 M.
-
Prepare a working solution of [3H]-NMS in assay buffer at a concentration close to its Kd for the receptor subtype being tested (typically 0.1-1.0 nM).
-
Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 1 µM atropine solution.
-
Competition wells: Add 50 µL of each benztropine dilution.
-
To all wells, add 50 µL of the [3H]-NMS working solution.
-
Initiate the binding reaction by adding 150 µL of the cell membrane suspension to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of benztropine using the formula: % Specific Binding = [(Total Binding - Sample Binding) / (Total Binding - Non-specific Binding)] * 100.
-
Plot the percentage of specific binding against the logarithm of the benztropine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This functional assay measures the ability of benztropine to block the increase in intracellular calcium ([Ca2+]i) induced by a muscarinic agonist. M1, M3, and M5 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. M2 and M4 receptors, which are Gi-coupled, can be assayed by co-expressing a promiscuous G-protein like Gα15/16, which redirects the signal through the Gq pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of benztropine for blocking agonist-induced calcium mobilization.
Materials:
-
Cell lines stably expressing individual human M1, M3, or M5 receptors (e.g., CHO or HEK293 cells). For M2 and M4, use cell lines co-expressing the receptor and a promiscuous G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Muscarinic agonist (e.g., carbachol or acetylcholine)
-
Benztropine mesylate
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, often containing Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of benztropine (or vehicle control) to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add a pre-determined concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.
-
Immediately begin recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Calculate the percentage of inhibition for each benztropine concentration using the formula: % Inhibition = [1 - (ΔF with benztropine / ΔF with vehicle)] * 100.
-
Plot the percentage of inhibition against the logarithm of the benztropine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, which is an early event in GPCR signaling. Antagonists like benztropine will inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. This assay is particularly useful for Gi/o-coupled receptors (M2 and M4).
Objective: To determine the IC50 of benztropine for the inhibition of agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes from cell lines expressing M2 or M4 muscarinic receptors.
-
[35S]GTPγS
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
Muscarinic agonist (e.g., carbachol)
-
Benztropine mesylate
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
-
Cell harvester
Experimental Workflow:
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of benztropine and a fixed concentration of the muscarinic agonist (typically the EC80) in assay buffer.
-
Prepare a working solution of [35S]GTPγS in assay buffer (typically 0.1-0.5 nM).
-
Prepare the cell membranes in assay buffer containing a specific concentration of GDP (e.g., 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer with GDP, benztropine dilutions (or vehicle), and the muscarinic agonist to the appropriate wells.
-
Add the cell membrane suspension to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate for 15-30 minutes at 30°C to allow the compounds to bind to the receptors.
-
-
Initiation and Main Incubation:
-
Initiate the reaction by adding the [35S]GTPγS working solution to all wells.
-
Incubate the plate for an additional 30-60 minutes at 30°C with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each benztropine concentration.
-
Plot the percentage of inhibition against the logarithm of the benztropine concentration and fit the data to determine the IC50 value.
-
Signaling Pathways
Benztropine, as a muscarinic antagonist, blocks the signaling cascades initiated by the binding of acetylcholine to muscarinic receptors. The five subtypes of muscarinic receptors couple to different G-proteins and activate distinct downstream signaling pathways.
Gq/11-Coupled Muscarinic Receptors (M1, M3, M5):
Gi/o-Coupled Muscarinic Receptors (M2, M4):
Conclusion
The in vitro assays described in these application notes provide robust and reliable methods for quantifying the anticholinergic activity of benztropine. By employing radioligand binding, calcium mobilization, and GTPγS binding assays, researchers can obtain a comprehensive pharmacological profile of benztropine and other muscarinic receptor antagonists. This information is critical for understanding their mechanism of action, selectivity, and potential therapeutic applications and side effects.
References
- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Functional characterization of muscarinic receptor subtypes in human duodenal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Long-Term Storage of Benztropine Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Benztropine, a muscarinic acetylcholine receptor antagonist and dopamine reuptake inhibitor, is a critical tool in neuroscience research and a therapeutic agent for Parkinson's disease. The integrity of benztropine solutions is paramount for reproducible experimental outcomes and the safety and efficacy of therapeutic formulations. This document provides a comprehensive guide to the best practices for the long-term storage of benztropine solutions, including recommended storage conditions, stability limitations, and detailed protocols for assessing solution stability.
Benztropine is susceptible to degradation, primarily through oxidation and hydrolysis, especially under stressed conditions. The primary oxidative degradation product is benzophenone, a compound with reported carcinogenic effects. Therefore, understanding and mitigating the factors that influence benztropine's stability in solution is crucial for any research or development application.
These notes and protocols are intended to provide a framework for maintaining the quality and reliability of benztropine solutions over time.
Recommended Storage Conditions & Stability Summary
The stability of benztropine is highly dependent on its form (solid vs. solution), the solvent used, and the storage conditions (temperature, light exposure, and pH).
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Benztropine Mesylate (Solid) | - | -20°C | ≥ 4 years | Store in a desiccated environment. |
| Aqueous Solution (e.g., PBS, pH 7.2) | Phosphate-Buffered Saline | 2-8°C | Not recommended for more than 24 hours | Prone to hydrolysis and microbial growth. Prepare fresh for each use. |
| Organic Solvent Stock Solution | DMSO, Ethanol, Dimethylformamide | -20°C or -80°C | Up to 6 months at -80°C, 1 month at -20°C (General Guideline) | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing. |
| Injectable Solution (Commercial) | Water for Injection | 20°C to 25°C (68°F to 77°F) | Per manufacturer's expiration date | Protect from light.[1] |
Note: The stability of benztropine in organic solvents is a general guideline, as specific quantitative data for long-term storage is not extensively available in public literature. It is highly recommended to perform periodic stability assessments as outlined in the protocols below.
Degradation Pathways
Benztropine is primarily degraded through two main pathways:
-
Oxidative Degradation: The ether linkage in benztropine is susceptible to oxidation, leading to the formation of benzophenone and tropine. This pathway is a significant concern due to the carcinogenic nature of benzophenone.[2]
-
Hydrolysis: Under acidic or basic conditions, the ester-like structure of the molecule can be hydrolyzed, leading to the cleavage of the diphenylmethoxy group.
Experimental Protocols
Protocol for Preparation of Benztropine Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of benztropine mesylate in DMSO.
Materials:
-
Benztropine Mesylate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps and PTFE septa
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of benztropine mesylate powder in a clean, dry weighing boat.
-
Dissolution: Transfer the powder to a volumetric flask. Add a portion of anhydrous DMSO to dissolve the powder completely. Gentle warming (to no more than 37°C) and vortexing can be used to aid dissolution.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume with anhydrous DMSO.
-
Inert Gas Purging: To minimize oxidation, gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use amber glass vials. Seal the vials tightly and store them at -20°C or -80°C, protected from light.
Protocol for a Forced Degradation Study
This protocol is designed to intentionally degrade benztropine under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
Benztropine mesylate solution (e.g., 1 mg/mL in methanol or water:acetonitrile)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Heating apparatus (e.g., water bath or oven)
-
pH meter
-
Analytical method (e.g., HPLC-UV, as described in Protocol 3.3)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the benztropine solution and 1 M HCl.
-
Incubate one sample at room temperature for 8 hours and another sample at 70°C for 3 hours.[3]
-
Neutralize the samples with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the benztropine solution and 1 M NaOH.
-
Incubate one sample at room temperature for 8 hours and another sample at 70°C for 3 hours.[3]
-
Neutralize the samples with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the benztropine solution with 30% H₂O₂.
-
Incubate one sample at room temperature for 8 hours and another at 70°C for 3 hours.[3]
-
-
Thermal Degradation:
-
Store the benztropine solution at 70°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the benztropine solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., according to ICH Q1B guidelines).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (see Protocol 3.3).
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of benztropine degradation.
-
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of benztropine and its degradation products. Method optimization and validation are crucial for specific applications.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 3).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of benztropine mesylate standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the benztropine solutions to be tested to a suitable concentration within the linear range of the assay using the mobile phase.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peak corresponding to benztropine by comparing the retention time with the standard.
-
Identify any degradation peaks that are resolved from the parent benztropine peak.
-
Calculate the concentration of benztropine in the samples by comparing the peak area with the standard curve.
-
Calculate the percentage of degradation by comparing the peak area of benztropine in the stored sample to that of a freshly prepared sample.
-
Visualizations
Signaling Pathways
Benztropine exerts its effects through two primary mechanisms of action: antagonism of the M1 muscarinic acetylcholine receptor and inhibition of the dopamine transporter (DAT).
Caption: Benztropine's dual mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a long-term stability study of a benztropine solution.
Caption: Workflow for a long-term stability study.
By adhering to these best practices and implementing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the quality, reliability, and safety of their benztropine solutions for their intended applications.
References
Troubleshooting & Optimization
Overcoming Benztropine solubility issues in aqueous buffers
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to dissolving benztropine mesylate in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of benztropine mesylate in common laboratory solvents?
A1: Benztropine mesylate, a crystalline solid, has varying solubility depending on the solvent. It is generally more soluble in organic solvents than in aqueous buffers. The reported solubility values are summarized in the table below.
Q2: Why might my benztropine mesylate not be dissolving in my aqueous buffer?
A2: Several factors can contribute to solubility issues:
-
Concentration: The desired concentration may exceed the solubility limit in your specific buffer system. The solubility of benztropine mesylate in PBS (pH 7.2) is approximately 10 mg/mL.
-
pH of the Buffer: While benztropine mesylate is soluble in water, the pH of the final solution is around 6. The pH of your buffer can influence the ionization state of the molecule, affecting its solubility.
-
Temperature: Solubility is often temperature-dependent. Ensure your buffer is at ambient temperature or consider gentle warming, though stability should be monitored.
-
Purity of the Compound: Impurities in the benztropine mesylate powder can affect its dissolution characteristics.
Q3: Can I use an organic solvent to create a stock solution first?
A3: Yes, this is a highly recommended and common method. Benztropine mesylate is readily soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL or higher. You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental buffer.
Q4: What precautions should I take when using an organic solvent stock?
A4: When diluting an organic stock solution into an aqueous buffer, it is critical to ensure the final concentration of the organic solvent is insignificant. Many organic solvents can have physiological effects on experimental models, even at low concentrations. Always run a vehicle control in your experiments with the same final concentration of the organic solvent to account for any potential effects.
Q5: How should I prepare a benztropine mesylate solution directly in an aqueous buffer?
A5: To prepare an organic solvent-free solution, you can dissolve the crystalline solid directly into an aqueous buffer like PBS. This method is effective for concentrations up to approximately 10 mg/mL in PBS (pH 7.2). It is recommended to aid dissolution by vortexing or sonicating the solution.
Q6: How long can I store an aqueous solution of benztropine mesylate?
A6: It is strongly recommended not to store aqueous solutions of benztropine mesylate for more than one day. For optimal results and to avoid degradation or precipitation, prepare fresh solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can typically be stored for longer periods at -20°C, though it is best to consult the manufacturer's data sheet.
Troubleshooting Guide
Issue: My benztropine mesylate powder is not dissolving completely in PBS.
-
Solution 1: Check Concentration: Verify that your target concentration does not exceed 10 mg/mL, which is the approximate solubility limit in PBS (pH 7.2). If a higher concentration is needed, you must use the organic solvent stock method.
-
Solution 2: Aid Dissolution: Use mechanical assistance. Vortex the solution vigorously for several minutes. If crystals are still visible, place the tube in a bath sonicator for 5-10 minute intervals until the solid is fully dissolved.
-
Solution 3: pH Adjustment: Although less common, adjusting the buffer pH slightly may improve solubility. However, this must be done with caution to ensure the final pH is compatible with your experimental assay.
Issue: A precipitate formed when I diluted my DMSO stock solution into my aqueous buffer.
-
Solution 1: Reduce Final Concentration: The most likely cause is that the benztropine mesylate is no longer soluble when the solvent changes from primarily organic to primarily aqueous. Your final dilution may be too concentrated. Try preparing a more dilute solution.
-
Solution 2: Modify Dilution Method: Add the aqueous buffer to the organic stock solution slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent the compound from crashing out of solution.
-
Solution 3: Increase Final Organic Solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may keep the compound in solution. Remember to update your vehicle control accordingly.
Data Presentation
Table 1: Solubility of Benztropine Mesylate in Various Solvents
| Solvent | Approximate Solubility | Source(s) |
| PBS (pH 7.2) | ~10 mg/mL | |
| Water | 20 mg/mL to 81 mg/mL | |
| DMSO | ~30 mg/mL to 50 mg/mL | |
| Ethanol | ~30 mg/mL to 81 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL |
Note: Solubility values can vary between suppliers and based on the specific salt form and ambient conditions.
Experimental Protocols
Protocol 1: Preparation of Benztropine Mesylate via Organic Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of benztropine mesylate crystalline solid in a suitable tube.
-
Add Organic Solvent: Add the appropriate volume of anhydrous DMSO (or ethanol, DMF) to achieve a high-concentration stock solution (e.g., 30 mg/mL).
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution. This is your stock solution.
-
Storage (Optional): If not for immediate use, this stock solution can be aliquoted and stored at -20°C. Purging with an inert gas like argon or nitrogen before sealing can improve stability.
-
Working Solution Preparation: Perform a serial dilution of the stock solution into your final aqueous buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration. Ensure the final organic solvent concentration is minimal (typically ≤0.5%) and consistent across all experimental and control groups.
Protocol 2: Direct Dissolution of Benztropine Mesylate in Aqueous Buffer
-
Weigh Compound: Accurately weigh the desired amount of benztropine mesylate.
-
Add Aqueous Buffer: Add the appropriate volume of your target aqueous buffer (e.g., PBS, pH 7.2) to the solid. Do not exceed a concentration of 10 mg/mL.
-
Aid Dissolution: Vortex the solution vigorously. If needed, place it in a bath sonicator for 5-10 minute intervals.
-
Confirm Dissolution: Ensure the solution is clear and free of any visible particulate matter before use.
-
Use Immediately: This aqueous solution should be prepared fresh and used within the same day.
Visualizations
Caption: Workflow for selecting the correct benztropine mesylate dissolution protocol.
Caption: Simplified diagram of benztropine's primary mechanisms of action.
Technical Support Center: Mitigating Off-Target Effects of Benztropine in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Benztropine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Quick Reference: Benztropine Target Affinity
Benztropine is known for its high affinity for the Dopamine Transporter (DAT), its intended target. However, it also exhibits significant binding to Muscarinic M1 and Histamine H1 receptors, which are the primary sources of its off-target effects. The following table summarizes the binding affinities of Benztropine for these targets.
| Target | Receptor Subtype | Binding Affinity (Ki) | Reference |
| On-Target | Dopamine Transporter (DAT) | 8.5 - 118 nM | [1][2] |
| Off-Target | Histamine H1 Receptor | 16 - 37,600 nM | [1][2] |
| Off-Target | Muscarinic M1 Receptor | 2 - 120 nM | [3] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell type.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using Benztropine in experimental models.
| Problem | Possible Cause | Recommended Solution |
| Unexpected sedative effects in animal models or decreased cell proliferation in vitro. | This is likely due to Benztropine's antagonist activity at the Histamine H1 receptor . | 1. Dose Reduction: Lower the concentration of Benztropine to a range where it is selective for DAT over H1 receptors. 2. Pharmacological Blockade: Co-administer a selective H1 receptor antagonist that does not cross the blood-brain barrier (for in vivo studies) or does not interfere with the primary readout (for in vitro studies). 3. Alternative Compound: Consider using a more selective Benztropine analog with lower H1 affinity. |
| Observations of anticholinergic effects such as dry mouth, blurred vision (in vivo), or altered cell signaling pathways related to acetylcholine (in vitro). | These effects are attributable to Benztropine's antagonist activity at Muscarinic M1 receptors .[4] | 1. Dose-Response Analysis: Perform a careful dose-response curve to identify a concentration that minimizes M1 receptor antagonism while maintaining DAT inhibition. 2. Selective Antagonist Control: Include a control group treated with a selective M1 muscarinic antagonist (e.g., pirenzepine) to delineate the effects of M1 blockade.[3] 3. Use of a More Selective Analog: Several Benztropine analogs have been developed with reduced muscarinic receptor affinity.[5] |
| Inconsistent or paradoxical results that cannot be explained by DAT inhibition alone. | This could be a result of the combined effects of DAT inhibition and off-target receptor antagonism, or potential interactions with other signaling pathways. | 1. Comprehensive Control Groups: Design experiments with a full set of controls, including vehicle, a selective DAT inhibitor, a selective M1 antagonist, and a selective H1 antagonist. 2. Pathway Analysis: Investigate the downstream signaling pathways of both the on-target and off-target receptors to identify potential points of convergence or divergence that could explain the observed phenotype. |
| Difficulty replicating published data. | Variations in experimental protocols, cell lines, or animal strains can lead to different sensitivities to Benztropine's on- and off-target effects. | 1. Standardize Protocols: Ensure that all experimental parameters, including drug concentrations, incubation times, and measurement techniques, are consistent. 2. Cell Line/Animal Model Characterization: Characterize the expression levels of DAT, M1, and H1 receptors in your specific experimental model to better predict the potential for off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Benztropine I should be aware of in my experiments?
A1: The two most significant off-target effects of Benztropine are its antagonism of muscarinic acetylcholine receptors (primarily the M1 subtype) and histamine H1 receptors.[6] These interactions can lead to classic anticholinergic side effects (e.g., dry mouth, blurred vision) and sedative effects, respectively, which can confound experimental results.[7]
Q2: How can I experimentally distinguish between the on-target (DAT inhibition) and off-target effects of Benztropine?
A2: To dissect the on-target versus off-target effects, you can employ a combination of pharmacological and genetic approaches:
-
Pharmacological Blockade: Use selective antagonists for the off-target receptors (e.g., a selective M1 antagonist like pirenzepine or a selective H1 antagonist) in conjunction with Benztropine. If the observed effect is attenuated by the co-administration of an antagonist, it suggests the involvement of that off-target receptor.
-
Use of Selective Agonists: In functional assays, you can pre-treat your system with selective agonists for the M1 or H1 receptors to see if Benztropine can block their effects.
-
Genetically Modified Models: If available, use cell lines or animal models with knockout or knockdown of the off-target receptors. If the off-target effect of Benztropine is absent in these models, it confirms the role of that receptor.
-
Comparative Compound Analysis: Compare the effects of Benztropine with a more selective DAT inhibitor that has minimal affinity for muscarinic and histaminic receptors.
Q3: Are there any Benztropine analogs with a better selectivity profile?
A3: Yes, medicinal chemistry efforts have led to the development of Benztropine analogs with improved selectivity for the dopamine transporter over muscarinic and histamine receptors.[5] These analogs often feature modifications to the tropane nitrogen or the diphenylmethoxy moiety.[8][9] Researchers should consult the literature to identify and source these more selective compounds for their specific experimental needs.
Q4: What is a good starting point for determining the optimal concentration of Benztropine to minimize off-target effects?
A4: A good starting point is to perform a dose-response curve for your intended on-target effect (e.g., dopamine uptake inhibition). Compare this with the known Ki values for the off-target receptors. Aim for a concentration that is at or near the EC50 for your on-target effect but well below the Ki for the off-target receptors. It is crucial to empirically determine the optimal concentration in your specific experimental system.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Benztropine Affinity
This protocol allows for the determination of the binding affinity (Ki) of Benztropine for the dopamine transporter (DAT), muscarinic M1 receptors, and histamine H1 receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (DAT, M1, or H1).
-
Radioligand specific for the target receptor (e.g., [³H]WIN 35,428 for DAT, [³H]pirenzepine for M1, [³H]pyrilamine for H1).[3][10]
-
Unlabeled Benztropine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.[11]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a known non-radiolabeled ligand for the target receptor.
-
Competitive Binding: Radioligand, cell membranes, and a range of concentrations of Benztropine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[11]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Benztropine.
-
Determine the IC50 value (the concentration of Benztropine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay to Mitigate Off-Target Effects
This protocol describes a general approach to mitigate the off-target effects of Benztropine in a cell-based functional assay (e.g., a calcium flux assay for M1 receptor activation or a second messenger assay for H1 receptor signaling).
Materials:
-
Cell line expressing the receptor of interest for the functional assay.
-
Benztropine.
-
Selective M1 muscarinic antagonist (e.g., pirenzepine).
-
Selective H1 histamine antagonist (e.g., cetirizine).
-
Agonist for the receptor being assayed.
-
Assay-specific reagents (e.g., fluorescent calcium indicator, cAMP assay kit).
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle control.
-
Agonist only.
-
Benztropine + Agonist.
-
Selective M1 antagonist + Benztropine + Agonist.
-
Selective H1 antagonist + Benztropine + Agonist.
-
Benztropine only.
-
Selective antagonists only.
-
-
Pre-incubation: Pre-incubate the cells with Benztropine and/or the selective antagonists for a specified period (e.g., 15-30 minutes) before adding the agonist.
-
Agonist Stimulation: Add the agonist to the appropriate wells to stimulate the receptor.
-
Measurement: Measure the functional response at the appropriate time point using a plate reader or other suitable instrument.
-
Data Analysis: Compare the response in the presence of Benztropine alone to the response in the presence of Benztropine plus the selective antagonists. A reversal of the Benztropine effect by a specific antagonist indicates the involvement of that off-target receptor.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the primary signaling pathway of the on-target and major off-targets of Benztropine, as well as a logical workflow for troubleshooting off-target effects.
Caption: On-target effect of Benztropine on the dopaminergic synapse.
Caption: Off-target antagonism of Benztropine on M1 and H1 receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 6. The Parkinson’s drug benztropine possesses histamine receptor 1-dependent host-directed antimicrobial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. giffordbioscience.com [giffordbioscience.com]
Adjusting Benztropine concentration to avoid cytotoxicity in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using benztropine in neuronal cultures. The information is tailored for scientists and drug development professionals to help mitigate potential cytotoxic effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My neuronal cultures are showing signs of distress (e.g., neurite blebbing, cell detachment, pyknotic nuclei) after benztropine treatment. What is the likely cause?
A1: These are common indicators of cytotoxicity. Benztropine, at certain concentrations, can be toxic to neuronal cells. The observed stress is likely due to the drug concentration being too high for your specific culture system. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your experimental goals.
Q2: What is a safe concentration range for benztropine in neuronal cultures?
A2: A "safe" concentration is highly dependent on the cell type (e.g., primary neurons vs. cell lines like SH-SY5Y), cell density, and the duration of exposure. For neuroprotective studies in ex-vivo cultures of mouse dorsal root ganglion sensory neurons, a concentration of 10 μM has been used to counteract the effects of other neurotoxic agents[1]. However, for other applications, this concentration might be too high. A preliminary dose-response study is always recommended, starting from a low nanomolar range and escalating to the micromolar range.
Q3: How can I determine the cytotoxic threshold of benztropine for my specific neuronal cells?
A3: You should perform a cytotoxicity assay, such as the MTT or LDH assay, with a range of benztropine concentrations. This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is a quantitative measure of cytotoxicity.
Q4: I am seeing variability in cytotoxicity across different experiments with the same benztropine concentration. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence susceptibility to toxic compounds.
-
Vehicle Control: Benztropine is often dissolved in a solvent like DMSO. Ensure you are using a consistent, low concentration of the vehicle in your control and treated wells, as the vehicle itself can be toxic at higher concentrations.
-
Drug Stability: Prepare fresh dilutions of benztropine for each experiment from a stock solution that has been stored correctly to avoid degradation.
-
Culture Health: Only use healthy, viable cultures for your experiments. Stressed or unhealthy cells will be more susceptible to drug-induced toxicity.
Q5: What are the potential mechanisms of benztropine-induced cytotoxicity in neuronal cells?
A5: While the exact mechanisms are not fully elucidated for all neuronal types, potential pathways include:
-
Oxidative Stress: Benztropine has been shown to cause an imbalance in reactive oxygen species (ROS) in some cell types, which can lead to oxidative damage and cell death in neurons[2].
-
Mitochondrial Dysfunction: Many neurotoxic compounds can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Apoptosis Induction: At cytotoxic concentrations, benztropine may trigger programmed cell death (apoptosis), potentially through the intrinsic (mitochondrial) pathway involving the Bcl-2 family of proteins and caspase activation.
Quantitative Data on Benztropine Cytotoxicity
The following table summarizes the cytotoxic effects of benztropine on a neuronal cell line. This data can serve as a starting point for designing dose-response experiments in your specific neuronal culture system.
| Cell Line | Time Point | IC50 (µM) | Assay |
| PC12 | 24 hours | 74.13 | Cell Viability Assay |
| PC12 | 48 hours | 49.33 | Cell Viability Assay |
Data derived from a dose-response curve for benztropine in PC12 cells, a common model for neuronal studies[1].
Experimental Protocols
Protocol 1: Determining Benztropine Cytotoxicity using the MTT Assay
This protocol outlines the steps to assess the effect of benztropine on the viability of neuronal cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
Benztropine mesylate
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Benztropine Treatment:
-
Prepare a serial dilution of benztropine in complete culture medium. A suggested starting range is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest benztropine concentration) and a no-treatment control (medium only).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of benztropine or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the benztropine concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for assessing benztropine cytotoxicity.
Caption: Potential intrinsic apoptotic signaling pathway.
References
Technical Support Center: Benztropine Injection in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benztropine injection protocols for rodent models.
Frequently Asked Questions (FAQs)
Q1: What is benztropine and what is its primary mechanism of action?
A1: Benztropine is a centrally acting drug that functions through a dual mechanism. It is primarily a muscarinic acetylcholine receptor antagonist, meaning it blocks the action of the neurotransmitter acetylcholine.[1][2][3] Additionally, it acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synapse.[1][3][4][5] This dual action helps to restore the balance between dopamine and acetylcholine in the brain, which is often disrupted in models of Parkinson's disease and in response to certain antipsychotic drugs.[1][3][5]
Q2: What are the common administration routes for benztropine in rodent models?
A2: The most common routes of administration for benztropine in rodent studies are intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections. The choice of route depends on the desired speed of onset and duration of action, as well as the specific experimental design. IP injections are frequently used due to their relative ease and rapid absorption.[6][7][8] SC injections provide a slower absorption rate and longer duration of effect.[6] IV injections, typically via the tail vein, offer the most rapid onset of action.[9][10]
Q3: What is a typical dosage range for benztropine in mice and rats?
A3: Benztropine dosage in rodents can vary significantly based on the research question and animal model. However, published studies provide a general range. For instance, doses of 2.5 mg/kg to 10 mg/kg have been administered via IP injection in rats for behavioral studies.[7] In mice, a daily dose of 10 mg/kg has been used in studies investigating its effects on chemotherapy-induced neuropathy.[11] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm.
Q4: How should I prepare a benztropine solution for injection?
A4: Benztropine mesylate is highly soluble in water and saline. For most parenteral injections, sterile saline (0.9% sodium chloride) is a suitable vehicle. To prepare the solution, dissolve the appropriate amount of benztropine mesylate powder in sterile saline to achieve the desired final concentration. It is recommended to warm the vehicle to room or body temperature before dissolving the compound to aid in dissolution and to prevent a drop in the animal's body temperature upon injection.[12][13][14] Always ensure the final solution is sterile, for example, by filtering it through a 0.22 µm filter.[14]
Troubleshooting Guides
Issue 1: Precipitate Formation in the Benztropine Solution
-
Question: I am observing a precipitate in my benztropine solution after preparing it. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause: While benztropine mesylate is water-soluble, precipitation can occur if the concentration is too high for the chosen vehicle or if the temperature of the solution is too low. Incompatibility with other co-administered drugs can also lead to precipitation.[15]
-
Troubleshooting Steps:
-
Gently Warm the Solution: Try warming the solution to 37°C in a water bath to see if the precipitate redissolves. Do not overheat.[12]
-
Check the pH: Ensure the pH of your final solution is within a physiologically acceptable range (typically 4.5-8.0 for injections).[16]
-
Reduce Concentration: If precipitation persists, consider lowering the concentration of your benztropine solution and increasing the injection volume, while staying within the recommended maximum volumes for the chosen route and animal species.
-
Change Vehicle: If using a vehicle other than saline, consider potential compatibility issues. Sterile water for injection or phosphate-buffered saline (PBS) can be alternatives, but their suitability should be verified.
-
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing high variability in the behavioral or physiological responses of my animals after benztropine injection. What could be the reasons for this inconsistency?
-
Answer:
-
Potential Causes: High variability can stem from inconsistent injection technique, particularly with IP injections where accidental injection into the gut or fat pad can alter absorption.[17] Animal stress, incorrect dosing, and the timing of the experimental endpoint relative to the drug's peak effect can also contribute.
-
Troubleshooting Steps:
-
Refine Injection Technique: Ensure all personnel are thoroughly trained in the chosen injection method. For IP injections, aspirate before injecting to confirm the needle is in the peritoneal cavity and not in an organ or blood vessel.[18][19][20]
-
Standardize Handling and Acclimatization: Handle animals consistently and allow for an adequate acclimatization period before starting the experiment to minimize stress-induced variability.[21]
-
Verify Dosing Calculations: Double-check all calculations for drug concentration and injection volume based on the most recent animal weights.
-
Optimize Timing of Observations: Benztropine's effects can vary over time. Conduct a time-course study to determine the peak effect of your chosen dose and route of administration and perform your behavioral or physiological measurements within this window.[22][23]
-
-
Issue 3: Adverse Reactions in Animals Post-Injection
-
Question: My animals are showing signs of distress (e.g., lethargy, agitation, excessive grooming) after benztropine injection. What should I do?
-
Answer:
-
Potential Causes: Adverse reactions can be due to the pharmacological effects of benztropine, especially at higher doses, or from irritation caused by the injection itself (e.g., if the solution is not at a physiological pH or is contaminated).[14][24]
-
Troubleshooting Steps:
-
Monitor and Document: Closely observe the animals and document the severity and duration of the adverse effects.
-
Review Dosage: Consider whether the dose is too high. A dose-response study can help identify a more tolerable and effective dose.
-
Check Solution Preparation: Ensure the injection solution is sterile, isotonic, and at a neutral pH to minimize irritation.[14]
-
Refine Injection Technique: A smooth and accurate injection technique can reduce animal stress and discomfort.
-
Consult a Veterinarian: If adverse reactions are severe or persistent, consult with a veterinarian.
-
-
Data Presentation
Table 1: Recommended Injection Parameters for Benztropine in Rodents
| Parameter | Mouse | Rat |
| Intraperitoneal (IP) Injection | ||
| Recommended Needle Gauge | 25-27G[13][21] | 23-25G[12][13] |
| Maximum Injection Volume | < 10 ml/kg[13] | < 10 ml/kg[12][18] |
| Subcutaneous (SC) Injection | ||
| Recommended Needle Gauge | 25-27G[14] | 23-25G |
| Maximum Injection Volume | 5 ml/kg[8] | 5-10 ml |
| Intravenous (IV) Injection (Tail Vein) | ||
| Recommended Needle Gauge | 27-30G[10] | 25-27G[10][25] |
| Maximum Injection Volume | < 0.2 ml (bolus)[26] | < 0.5 ml (bolus)[26] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Benztropine in Mice
-
Animal Restraint: Gently but firmly scruff the mouse by pinching the loose skin at the back of the neck. Secure the tail with your ring or pinky finger to immobilize the animal.[16][19]
-
Positioning: Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift forward.[27]
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.[16][27]
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the identified quadrant.[13][19]
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.[19]
-
Injection: If aspiration is clear, slowly and steadily depress the plunger to administer the benztropine solution.
-
Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for several minutes to ensure it recovers well from the procedure and for any immediate adverse reactions.
Protocol 2: Intravenous (IV) Tail Vein Injection of Benztropine in Rats
-
Animal Warming: To dilate the tail veins, warm the rat for 5-10 minutes using a warming box or a heating pad under the cage.[10]
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.[9][10]
-
Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with an alcohol pad can help in visualization.[28]
-
Needle Insertion: Using a 25-27 gauge needle with the bevel facing up, insert the needle parallel to the tail into the vein. Start the injection attempt towards the distal end of the tail.[10][16] A small flash of blood in the needle hub may indicate successful entry.[16]
-
Injection: Slowly inject the benztropine solution. The vein should blanch, and there should be no resistance or swelling. If a bleb forms, the needle is not in the vein.[9][10]
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze for about 30 seconds to prevent bleeding.[9]
-
Monitoring: Return the rat to its cage and monitor for any adverse effects.
Mandatory Visualizations
Caption: Dual mechanism of benztropine action.
Caption: General workflow for benztropine studies in rodents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Benzatropine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. dsv.ulaval.ca [dsv.ulaval.ca]
- 15. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.uky.edu [research.uky.edu]
- 17. services.anu.edu.au [services.anu.edu.au]
- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 19. research.unc.edu [research.unc.edu]
- 20. research.vt.edu [research.vt.edu]
- 21. newcastle.edu.au [newcastle.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 27. queensu.ca [queensu.ca]
- 28. research.vt.edu [research.vt.edu]
Benztropine Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of benztropine in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and handling of benztropine solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Exceeding solubility limit. Benztropine mesylate is very soluble in water, but solubility can be affected by pH and temperature. | Ensure the concentration is within the solubility limit at the given temperature and pH. Consider using a co-solvent such as ethanol or DMSO for stock solutions, but be mindful of their potential physiological effects in biological experiments.[1] For aqueous solutions in PBS (pH 7.2), the solubility is approximately 10 mg/mL.[1] |
| Discoloration or appearance of unknown peaks in chromatography | Chemical degradation. Benztropine is susceptible to oxidative degradation, and to a lesser extent, hydrolysis under acidic or basic conditions. | Identify the degradation pathway. The primary oxidative degradation product is benzophenone.[2][3][4] Implement preventative measures such as inert gas purging, use of antioxidants, and protection from light. |
| Loss of potency over time | Instability in solution. Aqueous solutions of benztropine are not recommended for long-term storage. | For biological experiments, it is recommended not to store aqueous solutions for more than one day.[1] For longer-term storage, prepare aliquots of stock solutions in anhydrous solvents like DMSO and store at -20°C for up to one month or -80°C for up to one year.[1] |
| Incompatibility with other drugs in solution | Physicochemical interaction leading to precipitation or degradation. | Avoid mixing benztropine with incompatible drugs in the same syringe or solution. For example, benztropine is reported to be incompatible with loxapine and lorazepam under certain conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for benztropine in solution?
A1: The primary degradation pathway for benztropine is oxidation, which leads to the formation of benzophenone.[2][3][4] It can also undergo hydrolysis under strong acidic or basic conditions, though it is generally considered not to have functional groups that readily hydrolyze under typical environmental conditions.[5]
Q2: What are the optimal storage conditions for benztropine solutions?
A2: For long-term storage, benztropine mesylate as a solid should be stored at -20°C and is stable for at least four years.[1] Stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide can be stored at -20°C for up to one month and at -80°C for up to one year.[1] Aqueous solutions are not recommended for storage longer than one day.[1] Commercially prepared benztropine mesylate injections should be stored at a temperature less than 40°C, preferably between 15-30°C, and freezing should be avoided.[5]
Q3: How can I prevent oxidative degradation of my benztropine solution?
A3: To minimize oxidation, solutions should be prepared with solvents purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[1] Storing solutions in tightly sealed containers and protecting them from light can also help. While specific studies on antioxidants for benztropine are limited, the use of common antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be explored, as they are effective in preventing oxidative degradation of other pharmaceuticals.[6]
Q4: Is benztropine sensitive to light?
A4: While benztropine does not have chromophores that absorb light at wavelengths greater than 290 nm, suggesting low susceptibility to direct photolysis by sunlight, it is still considered good laboratory practice to protect solutions from light to minimize the risk of photochemical degradation.[5]
Q5: What analytical methods can be used to assess the stability of benztropine?
A5: Stability-indicating methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for separating and quantifying benztropine from its degradation products. A UPLC method has been described for the simultaneous determination of benztropine and its main degradation product, benzophenone.[3]
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Conditions | Observed Degradation | Primary Degradation Product | Reference |
| Acid Hydrolysis | 1M HCl | Reflux at 70°C for 3 hours | Degradation observed | Not specified | Fares et al., 2017 |
| Alkaline Hydrolysis | 1M NaOH | Reflux at 70°C for 3 hours | Degradation observed | Not specified | Fares et al., 2017 |
| Oxidation | 30% H₂O₂ | Reflux at 70°C for 3 hours | Complete degradation | Benzophenone | Fares et al., 2017 |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of Benztropine Mesylate
Objective: To induce and analyze the oxidative degradation of benztropine mesylate.
Methodology:
-
Dissolve 0.5 g of pure benztropine mesylate in 50 mL of methanol.
-
Add 20 mL of 30% (v/v) hydrogen peroxide to the solution.
-
Reflux the mixture at 70°C for 3 hours.
-
Monitor the degradation process using TLC with a mobile phase of hexane:methylene chloride:triethylamine (5:5:0.6, by volume).
-
After complete degradation is observed (disappearance of the benztropine spot), extract the solution with four 30 mL portions of methylene chloride.
-
Combine the organic extracts and evaporate the solvent to isolate the degradation product.
-
Analyze the degradation product (benzophenone) using appropriate analytical techniques (e.g., IR, Mass Spectrometry, HPLC).
Protocol 2: Stability-Indicating UPLC Method for Benztropine and Benzophenone
Objective: To quantify benztropine and its primary oxidative degradation product, benzophenone.
Methodology:
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 (e.g., 1.9 µm, 50 mm x 2.1 mm)
-
Mobile Phase: Acetonitrile and 0.1% (w/v) aqueous sodium dodecyl sulfate (50:50, v/v), adjusted to pH 3 with phosphoric acid.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Standard Preparation:
-
Prepare stock solutions of benztropine mesylate and benzophenone in a 50:50 (v/v) mixture of deionized water and acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions in deionized water.
-
-
Sample Analysis:
-
Inject the prepared standards and samples from the degradation experiment.
-
Quantify benztropine and benzophenone based on their respective peak areas against the calibration curves.
-
Visualizations
Caption: Oxidative degradation of benztropine to benzophenone.
Caption: Workflow for a forced degradation study of benztropine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharma Excipient Suppliers for Benztropine Mesylate | Granulation [pharmacompass.com]
- 6. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Benztropine's sedative effects in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing benztropine in behavioral studies. The focus is on strategies to understand and minimize its sedative and cognitive-impairing effects to ensure the validity and clarity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is benztropine a sedative? We are observing decreased activity in our animal models.
A1: While benztropine can cause dose-dependent decreases in locomotor activity, it is not classified as a primary sedative.[1] The observed hypoactivity is more accurately characterized as a side effect of its potent anticholinergic and mild antihistaminic properties, which can lead to cognitive impairment, drowsiness, and motor deficits rather than true sedation.[1][2] At therapeutic doses, benztropine's primary role is as a muscarinic receptor antagonist.[3]
Q2: What are the primary mechanisms of action for benztropine that might contribute to its sedative-like effects?
A2: Benztropine's effects stem from its interaction with multiple neurotransmitter systems:
-
Muscarinic Acetylcholine Receptor (M1) Antagonism: By blocking M1 receptors, benztropine disrupts cholinergic signaling, which is crucial for arousal, attention, and memory. This is the primary source of its cognitive-impairing effects.[3][4]
-
Histamine H1 Receptor Antagonism: Benztropine also has antihistaminic properties, similar to first-generation antihistamines, which are known to cause drowsiness.[2][5]
-
Dopamine Transporter (DAT) Inhibition: Benztropine is an atypical dopamine reuptake inhibitor, which can increase synaptic dopamine. While this action is generally associated with increased locomotion, the potent anticholinergic effects can mask or override this stimulant effect, particularly at higher doses.[5][6]
Q3: We are seeing significant variability in the sedative effects of benztropine between subjects. What could be the cause?
A3: Individual differences in response to benztropine are common and can be attributed to several factors, including:
-
Genetic variations: Differences in the expression or function of muscarinic receptors, histamine receptors, or the dopamine transporter can alter an animal's sensitivity to benztropine.
-
Metabolic differences: Variations in liver enzymes responsible for metabolizing benztropine can lead to different plasma concentrations and duration of action.
-
Baseline activity levels: Animals with lower baseline locomotor activity may be more susceptible to the activity-suppressing effects of the drug.
Troubleshooting Guides
Issue 1: Excessive Sedation or Hypoactivity Obscuring Behavioral Task Performance
This is a common challenge in behavioral studies with benztropine. The following strategies can help mitigate these effects.
A critical first step is to determine the optimal dose of benztropine that achieves the desired therapeutic effect with minimal sedative-like side effects.
-
Recommendation: Conduct a dose-response study to identify the lowest effective dose. Begin with a low dose (e.g., 0.5 mg/kg in rodents) and gradually increase it, while monitoring both the target behavior and locomotor activity.[7]
Table 1: Summary of Benztropine Dose-Response Effects on Locomotor Activity in Rodents
| Dose Range (mg/kg, i.p.) | Species | Observed Effect on Locomotor Activity | Citation |
| 0.01 - 1.0 | Mouse | Dose- and time-related decreases in locomotor activity. | [8] |
| 1.0 - 10.0 | Rat | Minimal effects on locomotor activity and stereotypy. | [9] |
| 10 - 20 | Mouse | Some studies with benztropine analogs show increased activity at higher doses, though this is not consistent for benztropine itself. | [8] |
-
Experimental Protocol: Open Field Test for Locomotor Activity
This protocol assesses general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with automated tracking software.[4][10]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[11]
-
Administer benztropine or vehicle via the desired route (e.g., intraperitoneal injection).
-
After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.[12]
-
Record activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include total distance traveled, time spent mobile versus immobile, and entries into the center zone.[10][12]
-
Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.[4]
-
-
The route and timing of administration can influence the onset and intensity of benztropine's effects.
-
Recommendation: Consider alternative administration routes. While intraperitoneal (i.p.) injection is common in rodent studies, oral administration may lead to a slower onset and potentially less pronounced peak sedative effects.[2] Be aware that oral bioavailability is low.[7] The timing of administration relative to behavioral testing is also critical. Allow sufficient time for the drug to reach peak efficacy for its intended purpose while minimizing sedation during the testing window.
Co-administering a mild stimulant can counteract the sedative effects of benztropine. This approach should be carefully validated to ensure the co-administered drug does not interfere with the primary behavioral endpoint.
-
Potential Agents:
-
Experimental Consideration: A full factorial study design is recommended to assess the effects of benztropine alone, the stimulant alone, and the combination, to understand any interactive effects on the behavior of interest.
Issue 2: Differentiating Sedation from Cognitive Impairment
It is crucial to determine whether poor performance on a behavioral task is due to sedation or a specific cognitive deficit.
Use a combination of tests that assess different domains of behavior.
-
Recommendation:
-
Motor Coordination: Use the rotarod test to assess motor coordination and balance. A deficit on this task in the absence of significant hypoactivity in the open field may suggest motor impairment rather than general sedation.
-
Cognitive Function: Use tasks like the Morris water maze, Y-maze, or novel object recognition to assess learning and memory.
-
-
Experimental Protocol: Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.[16]
-
Procedure:
-
Acclimate the animals to the apparatus by placing them on the stationary or slowly rotating rod for a few minutes prior to testing.[17]
-
For the test, place the animal on the rod as it begins to rotate at a set speed or with accelerating speed.[16][17]
-
Record the latency to fall from the rod.[17]
-
Typically, animals are given 2-3 trials with an inter-trial interval.[18]
-
-
Signaling Pathway Diagrams
To aid in understanding the mechanisms underlying benztropine's effects, the following diagrams illustrate the key signaling pathways involved.
References
- 1. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The stereotypy-inducing effects of N-substituted benztropine analogs alone and in combination with cocaine do not account for their blockade of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Caffeine Effects on the Central Nervous System and Behavioral Effects Associated with Caffeine Consumption - Caffeine in Food and Dietary Supplements: Examining Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The wake-promoting drug Modafinil prevents motor impairment in sickness behavior induced by LPS in mice: Role for dopaminergic D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. biomed-easy.com [biomed-easy.com]
- 18. mmpc.org [mmpc.org]
Improving the yield of synthetic reactions for Benztropine analogues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of synthetic reactions for benztropine and its analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of benztropine analogues, presented in a question-and-answer format.
Issue 1: Low Yield in the Etherification of Tropine/Nortropine with a Diarylmethyl Halide (Williamson Ether Synthesis)
Question: I am attempting to synthesize a benztropine analogue by reacting a tropine derivative with a substituted diphenylmethyl bromide, but the yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of benztropine analogues are often attributed to competing side reactions, primarily elimination of the diarylmethyl halide to form a diarylalkene, and suboptimal reaction conditions. Here is a systematic approach to troubleshoot and optimize your reaction:
1. Choice of Base and Solvent: The base and solvent play a critical role in this S(_N)2 reaction.
-
Base: A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group of the tropine derivative without interfering with the alkylating agent. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: Polar aprotic solvents are ideal as they solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
2. Reaction Temperature:
-
Higher temperatures can favor the competing E2 elimination reaction. If you observe significant formation of the diarylalkene byproduct, consider running the reaction at a lower temperature for a longer duration.
3. Reactivity of the Alkylating Agent:
-
The reactivity of the diarylmethyl halide is crucial. Bromides are generally more reactive than chlorides. If you are using a chloride, consider converting it to the bromide or adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to the reaction. The iodide will displace the chloride in situ to form the more reactive diarylmethyl iodide (Finkelstein reaction).
4. Moisture Control:
-
The alkoxide intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. The presence of water will quench the alkoxide and reduce the yield.
Issue 2: Poor Yield and/or Over-Alkylation in the N-Alkylation of Nortropine Analogues
Question: I am trying to introduce a substituent on the nitrogen of a norbenztropine analogue using an alkyl halide, but I am getting low yields of the desired mono-alkylated product and a significant amount of the quaternary ammonium salt (over-alkylation). How can I improve the selectivity for mono-alkylation?
Answer:
Controlling the N-alkylation of nortropine analogues to achieve selective mono-alkylation requires careful control of reaction conditions to minimize the formation of the undesired quaternary ammonium salt.
1. Stoichiometry of the Alkylating Agent:
-
Using a large excess of the alkylating agent will drive the reaction towards over-alkylation. Start with a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent.
2. Slow Addition of the Alkylating Agent:
-
Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of it at all times. This statistically favors the reaction with the more abundant starting secondary amine over the newly formed tertiary amine.
3. Choice of Base:
-
A mild, non-nucleophilic base is often sufficient to scavenge the acid produced during the reaction. Bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are commonly used. Cs(_2)CO(_3) is often more effective due to its higher solubility in organic solvents.
4. Solvent Selection:
-
Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices for this type of reaction.
5. Temperature Control:
-
Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation, which typically has a higher activation energy.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for benztropine analogues?
A1: A common synthetic strategy involves two key steps:
-
Etherification: A tropine or nortropine derivative is reacted with a diarylmethyl halide (e.g., diphenylmethyl bromide) via a Williamson ether synthesis to form the diarylmethoxy ether linkage.
-
N-Alkylation/Functionalization: If starting with a nortropine derivative, the secondary amine on the tropane ring can be alkylated or otherwise functionalized to introduce various substituents.
Q2: How can I purify my benztropine analogue effectively?
A2: Purification of benztropine analogues, which are often basic compounds, is typically achieved by column chromatography on silica gel. A common eluent system is a mixture of a chlorinated solvent (e.g., dichloromethane) or ethyl acetate with an alcohol (e.g., methanol) and a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing of the basic product on the acidic silica gel.
Q3: I am seeing an unexpected byproduct in my etherification reaction. What could it be?
A3: A common byproduct in the Williamson ether synthesis of benztropine analogues is the elimination product, a diarylalkene, formed from the diarylmethyl halide. This is more likely to occur with hindered bases or at higher temperatures.
Q4: Can I use microwave irradiation to improve my reaction yields and reduce reaction times?
A4: Yes, microwave-assisted synthesis can often accelerate both the etherification and N-alkylation steps, leading to shorter reaction times and potentially higher yields. It is a valuable tool for optimizing reaction conditions, but care must be taken to monitor the temperature and pressure within the microwave reactor.
Data Presentation
Table 1: Optimization of N-Alkylation of Norbenztropine with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K(_2)CO(_3) (2.0) | ACN | 80 | 12 | 65 |
| 2 | Cs(_2)CO(_3) (1.5) | ACN | 60 | 8 | 85 |
| 3 | NaH (1.2) | THF | 65 | 10 | 70 |
| 4 | K(_2)CO(_3) (2.0) | DMF | 80 | 12 | 75 |
| 5 | Cs(_2)CO(_3) (1.5) | DMF | 60 | 6 | 92 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Diphenylmethoxy)tropane (Benztropine)
-
Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of tropine (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Etherification: Cool the resulting tropine alkoxide solution back to 0 °C and add a solution of diphenylmethyl bromide (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure 3-(diphenylmethoxy)tropane.
Protocol 2: General Procedure for the N-Alkylation of Norbenztropine
-
Reaction Setup: To a solution of norbenztropine (1.0 eq.) in anhydrous acetonitrile (ACN), add cesium carbonate (Cs(_2)CO(_3), 1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: General synthetic workflow for benztropine analogues.
Caption: Troubleshooting decision tree for low yield in etherification.
Validation & Comparative
A Comparative Analysis of Benztropine and Other Anticholinergic Agents for Researchers and Drug Development Professionals
Benztropine, a synthetically derived anticholinergic and antihistaminic agent, is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). Its therapeutic efficacy stems from its ability to antagonize muscarinic receptors, thereby restoring the delicate balance between acetylcholine and dopamine neurotransmission in the brain. This guide provides a comprehensive comparison of benztropine with other prominent anticholinergic agents—trihexyphenidyl and biperiden—supported by preclinical and clinical data to inform research and drug development.
Pharmacological Profile: A Head-to-Head Comparison
The therapeutic effects and side-effect profiles of anticholinergic drugs are largely dictated by their affinity for muscarinic acetylcholine receptors (mAChRs). Preclinical studies utilizing radioligand binding assays have elucidated the comparative binding affinities of these agents.
Table 1: Comparative Muscarinic Receptor Binding Affinities
| Drug | IC50 (nM) for [3H]QNB Binding in Rat Brain Cortex |
| Benztropine | 1.0 |
| Trihexyphenidyl | 2.0 |
| Biperiden | 0.84 |
Data presented as the half-maximal inhibitory concentration (IC50) required to displace the radioligand [3H]-quinuclidinyl benzilate ([3H]QNB) from muscarinic receptors in rat brain cortical tissue.
Preclinical Efficacy in a Model of Parkinsonism
The haloperidol-induced catalepsy model in rodents is a widely accepted preclinical paradigm for assessing the efficacy of antiparkinsonian drugs. This model mimics the extrapyramidal side effects associated with dopamine receptor blockade.
Table 2: Comparative Efficacy in Haloperidol-Induced Catalepsy in Rats
| Drug | Dose Range (mg/kg, i.p.) | Observation |
| Benztropine | 1 - 10 | Dose-dependent reduction in cataleptic behavior. |
| Trihexyphenidyl | 1 - 10 | Dose-dependent reversal of catalepsy. |
| Biperiden | 1 - 10 | Effective in reducing the duration of catalepsy. |
Note: Direct head-to-head comparative studies with dose-response curves for these three agents in the same study are limited. The data presented is a synthesis of findings from multiple studies.
Clinical Efficacy and Tolerability
In the clinical setting, the efficacy of anticholinergic agents is evaluated using standardized rating scales. For Parkinson's disease, the Unified Parkinson's Disease Rating Scale (UPDRS) is the gold standard, while the Simpson-Angus Scale (SAS) is commonly used to assess drug-induced extrapyramidal symptoms.
Table 3: Clinical Efficacy and Dosing in Parkinson's Disease and EPS
| Drug | Indication | Typical Oral Dose | Key Clinical Findings |
| Benztropine | Parkinson's Disease, Drug-Induced EPS | 0.5 - 6 mg/day | Effective in improving tremor and rigidity.[1] |
| Trihexyphenidyl | Parkinson's Disease, Drug-Induced EPS | 2 - 15 mg/day | Shown to significantly improve tremor in Parkinson's disease. |
| Biperiden | Parkinson's Disease, Drug-Induced EPS | 2 - 8 mg/day | Demonstrated efficacy in treating neuroleptic-induced parkinsonism. |
Experimental Protocols
Muscarinic Receptor Binding Assay
Objective: To determine the in vitro binding affinity of test compounds to muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]-quinuclidinyl benzilate ([3H]QNB) and varying concentrations of the test compound (e.g., benztropine, trihexyphenidyl, biperiden).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]QNB, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]QNB (IC50) is calculated.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the in vivo efficacy of anticholinergic drugs in a preclinical model of parkinsonism.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Catalepsy: Haloperidol (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state, characterized by the failure to correct an externally imposed posture.
-
Drug Administration: Test compounds (benztropine, trihexyphenidyl, or biperiden) or vehicle are administered i.p. at various doses prior to or after the haloperidol injection.
-
Assessment of Catalepsy: At specific time points after drug administration, the degree of catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded. A cut-off time is typically set (e.g., 180 seconds).
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared to the vehicle control group. A significant reduction in the descent latency indicates an anti-cataleptic effect.
Clinical Trial for Parkinson's Disease Efficacy
Objective: To compare the efficacy and safety of benztropine and trihexyphenidyl in patients with Parkinson's disease.
Methodology:
-
Study Design: A randomized, double-blind, crossover clinical trial.
-
Patient Population: Patients diagnosed with idiopathic Parkinson's disease, exhibiting motor symptoms such as tremor and rigidity.
-
Intervention: Patients are randomly assigned to receive either benztropine or trihexyphenidyl for a specified period (e.g., 4 weeks), followed by a washout period and then crossover to the other treatment. Doses are titrated to optimal efficacy and tolerability.
-
Outcome Measures: The primary efficacy endpoint is the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score. Secondary endpoints include changes in other UPDRS subscales and the incidence of adverse events.
-
Data Analysis: The mean change in UPDRS scores between the two treatment groups is compared using appropriate statistical methods.
Visualizing the Mechanisms and Processes
Caption: Cholinergic Signaling Pathway in Parkinson's Disease.
Caption: Experimental Workflow for Anticholinergic Drug Screening.
References
Head-to-head comparison of Benztropine and Trihexyphenidyl in vivo
An Essential Guide for Researchers in Neuropharmacology and Drug Development
Benztropine and trihexyphenidyl are two clinically significant anticholinergic agents widely used in the management of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic drugs. Both agents act as muscarinic receptor antagonists in the central nervous system, helping to restore the depleted dopamine and acetylcholine balance in the basal ganglia. While they share a common mechanism of action, subtle differences in their pharmacological profiles may lead to variations in their efficacy and side-effect profiles. This guide provides a comprehensive head-to-head in vivo comparison of benztropine and trihexyphenidyl, summarizing key preclinical findings to aid researchers in making informed decisions for future studies.
Pharmacological Equivalence and Profile
Clinically, a 2 mg dose of benztropine is considered equivalent to a 5 mg dose of trihexyphenidyl for treating extrapyramidal symptoms.[1] Key pharmacological distinctions include benztropine's longer half-life (24-48 hours) compared to trihexyphenidyl (5-10 hours), which allows for less frequent dosing.[1] Benztropine is also reported to have fewer peripheral anticholinergic effects.[1]
Comparative Efficacy in Preclinical Models
Motor Stimulation Effects
A direct comparative study in mice demonstrated that both benztropine and trihexyphenidyl significantly stimulate motor activity. This effect is a key indicator of their potential antiparkinsonian efficacy.
| Drug | Dose Range (mg/kg, i.p.) | Peak Motor Stimulation (Counts/hour) | Time to Peak Effect (min) |
| Benztropine | 2.5 - 10 | ~1200 (at 10 mg/kg) | 60 |
| Trihexyphenidyl | 5 - 20 | ~1500 (at 20 mg/kg) | 30 |
Data adapted from Podbielska et al., 1984.
Anti-Cataleptic Effects in the Haloperidol-Induced Catalepsy Model
The haloperidol-induced catalepsy model in rodents is a widely used paradigm to screen for antiparkinsonian drugs. Both benztropine and trihexyphenidyl have shown efficacy in reversing catalepsy in this model, indicating their potential to alleviate akinesia and rigidity.
| Drug | Animal Model | Haloperidol Dose | Effective Dose Range (mg/kg) | Key Findings |
| Benztropine | Rat | 2.5 mg/kg (i.p.) | 10 mg/kg (i.p.) | Chronic administration of benztropine alone was shown to induce a pharmacological hypersensitivity, similar to haloperidol.[2] |
| Trihexyphenidyl | Mouse | 1.0 mg/kg (i.p.) | 10 mg/kg (orally) | Demonstrated a protective effect against haloperidol-induced catalepsy, comparable to a standard anticholinergic drug.[3] |
Cognitive Effects: A Noteworthy Consideration
A significant concern with anticholinergic medications is their potential to cause cognitive impairment. While direct in vivo comparative studies in animal models of learning and memory are limited, the general consensus from preclinical and clinical data suggests that both drugs can impact cognitive function.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of action of Benztropine and Trihexyphenidyl.
Caption: General workflow for preclinical comparison.
Experimental Protocols
Spontaneous Motor Activity in Mice
-
Animals: Male mice.
-
Apparatus: Activity meters (e.g., photocell-based).
-
Procedure:
-
Mice are habituated to the testing environment.
-
Benztropine, trihexyphenidyl, or vehicle is administered intraperitoneally (i.p.).
-
Immediately after injection, individual mice are placed in the activity meters.
-
Motor activity (e.g., beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: Total activity counts or activity counts in specific time bins are compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Haloperidol-Induced Catalepsy in Rodents
-
Animals: Male rats or mice.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Animals are pre-treated with benztropine, trihexyphenidyl, or vehicle.
-
After a specified time (e.g., 30-60 minutes), haloperidol is administered to induce catalepsy.
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the horizontal bar.
-
The latency to remove both forepaws from the bar is recorded, with a pre-determined cut-off time.
-
-
Data Analysis: The catalepsy scores (latency to move) are compared between the different treatment groups at each time point using statistical methods suitable for repeated measures (e.g., two-way ANOVA).[4][5]
Conclusion
This guide provides a comparative overview of benztropine and trihexyphenidyl based on available in vivo preclinical data. Both agents demonstrate efficacy in animal models relevant to Parkinson's disease, particularly in stimulating motor activity and reversing catalepsy. However, a critical gap exists in the literature regarding a direct preclinical comparison of their cognitive side effects. Future research should focus on head-to-head comparisons in robust cognitive paradigms to provide a more complete picture of their respective therapeutic windows. Such studies will be invaluable for the development of novel anticholinergic agents with improved efficacy and reduced cognitive liabilities.
References
- 1. droracle.ai [droracle.ai]
- 2. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Benztropine's Muscarinic Receptor Subtype Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benztropine's binding affinity for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Supporting experimental data is presented alongside comparative data for the non-selective antagonist atropine and the M1-selective antagonist pirenzepine to validate and contextualize benztropine's specificity.
Benztropine, a centrally acting anticholinergic drug, is primarily known for its therapeutic effects in Parkinson's disease and its use in mitigating extrapyramidal side effects of antipsychotic medications. Its clinical efficacy is largely attributed to its ability to antagonize muscarinic acetylcholine receptors, thereby restoring the dopamine/acetylcholine balance in the striatum. However, a detailed understanding of its binding specificity across the five muscarinic receptor subtypes is crucial for predicting its full pharmacological profile and potential side effects.
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant) of benztropine, atropine, and pirenzepine for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes are summarized in the table below. The data reveals that benztropine exhibits a degree of selectivity for the M1 and M4 receptor subtypes over the M2, M3, and M5 subtypes.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Benztropine | 8.8 | 8.1 | 8.2 | 8.7 | 8.3 |
| Atropine | 9.1 | 9.0 | 9.1 | 9.0 | 8.9 |
| Pirenzepine | 8.2 | 6.7 | 6.8 | 7.4 | 7.0 |
Note: pKi values are derived from radioligand binding assays using human cloned muscarinic receptors expressed in CHO-K1 cells. Higher pKi values indicate greater binding affinity.
As illustrated in the table, atropine demonstrates high and relatively uniform affinity across all five muscarinic receptor subtypes, confirming its non-selective profile. Pirenzepine, in contrast, shows a clear preference for the M1 receptor, with significantly lower affinity for the other subtypes, consistent with its classification as an M1-selective antagonist. Benztropine's profile indicates a higher affinity for M1 and M4 receptors compared to M2, M3, and M5, suggesting a degree of selectivity that distinguishes it from the non-selective antagonist atropine.
Experimental Protocols
The determination of binding affinities for muscarinic receptor subtypes is predominantly achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacological research for quantifying the interaction between a drug and its target receptor.
Radioligand Competition Binding Assay
A standard method to determine the inhibition constant (Ki) of a compound is the radioligand competition binding assay.
Objective: To determine the affinity of an unlabeled test compound (e.g., benztropine) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell Membranes: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: A non-selective muscarinic antagonist with high affinity, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: Benztropine, atropine, and pirenzepine at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenized cell membranes from the CHO-K1 cells expressing the specific muscarinic receptor subtype are prepared and their protein concentration is determined.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at room temperature for a sufficient period to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are coupled to different intracellular signaling pathways, primarily through distinct G proteins. This differential coupling is the basis for their diverse physiological effects.
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o proteins can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Benztropine's Affinity for Neurotransmitter Transporters: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of benztropine's interaction with key neurotransmitter transporters reveals a significant selectivity profile, with a primary affinity for the dopamine transporter (DAT) and considerably lower activity at the norepinephrine transporter (NET) and serotonin transporter (SERT). This guide provides a comparative overview of benztropine's cross-reactivity, supported by quantitative binding and functional data, and detailed experimental methodologies for researchers in neuropharmacology and drug development.
Benztropine, a compound structurally related to both atropine and diphenhydramine, is a centrally acting anticholinergic and antihistaminic agent.[1] While its clinical applications have traditionally centered on its muscarinic receptor antagonism for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, its potent inhibition of dopamine reuptake is a key aspect of its pharmacological profile.[1][2][3] Understanding the selectivity of benztropine and its analogues for DAT over other monoamine transporters is crucial for predicting their therapeutic effects and potential side-effect profiles.
Comparative Binding Affinities of Benztropine at Monoamine Transporters
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of benztropine and its analogues for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data highlights benztropine's pronounced selectivity for DAT.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Benztropine Analogs | Ki: 5.6 - 30 nM | Ki: 490 - 4600 nM | Ki: 1420 - 7350 nM |
| Benztropine Analogs | Ki: 8.5 - 6370 nM | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The ranges provided for benztropine analogues illustrate the general selectivity profile.
Signaling Pathways and Experimental Workflow
The interaction of benztropine with monoamine transporters can be visualized as a direct inhibition of neurotransmitter reuptake. This action leads to an increased concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.
Caption: Interaction of Benztropine with the Dopamine Transporter.
The experimental workflow for determining the cross-reactivity of a compound like benztropine typically involves radioligand binding assays and neurotransmitter uptake assays.
Caption: Workflow for Neurotransmitter Transporter Binding Assay.
Experimental Protocols
The following are generalized protocols for radioligand binding and neurotransmitter uptake assays, which are standard methods for assessing the interaction of compounds with neurotransmitter transporters.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of benztropine for the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test compound: Benztropine, serially diluted.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]WIN 35,428), and either buffer (for total binding), non-specific control, or a concentration of benztropine.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of benztropine (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay for Serotonin Transporter (SERT)
Objective: To determine the functional inhibitory potency (IC50) of benztropine on serotonin uptake by the human serotonin transporter.
Materials:
-
HEK-293 cells expressing the human serotonin transporter (hSERT).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrate: [³H]Serotonin (5-HT).
-
Test compound: Benztropine, serially diluted.
-
Inhibitor control: A known SERT inhibitor (e.g., fluoxetine).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of benztropine or control inhibitor for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [³H]Serotonin to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined time (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular [³H]Serotonin.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of benztropine by plotting the percent inhibition of [³H]Serotonin uptake against the concentration of benztropine.
Neurotransmitter Uptake Assay for Norepinephrine Transporter (NET)
Objective: To determine the functional inhibitory potency (IC50) of benztropine on norepinephrine uptake by the human norepinephrine transporter.
Procedure: The protocol is similar to the SERT uptake assay, with the following modifications:
-
Cells: Use cells expressing the human norepinephrine transporter (hNET).
-
Radiolabeled substrate: Use [³H]Norepinephrine.
-
Inhibitor control: Use a known NET inhibitor (e.g., desipramine).
Conclusion
The available data consistently demonstrate that benztropine is a potent and selective inhibitor of the dopamine transporter, with significantly lower affinity for the norepinephrine and serotonin transporters. This selectivity profile is a critical determinant of its pharmacological effects and provides a basis for the development of more targeted DAT inhibitors with potentially improved therapeutic indices. The experimental protocols outlined in this guide offer standardized methods for further investigation into the cross-reactivity of benztropine and other novel compounds at monoamine transporters.
References
Replicating published findings on Benztropine's neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the neuroprotective effects of Benztropine, with a focus on replicating key experiments. It includes a comparison with alternative compounds, detailed experimental protocols, and quantitative data presented for easy analysis.
Benztropine's Neuroprotective Profile: Beyond Parkinson's Disease
Benztropine, an anticholinergic drug traditionally used for Parkinson's disease, has emerged as a promising agent for neuroprotection, particularly in the context of demyelinating diseases like multiple sclerosis.[1] Its mechanism of action extends beyond its well-known effects on muscarinic acetylcholine and dopamine receptors to include the promotion of oligodendrocyte precursor cell (OPC) differentiation and remyelination.[2][3]
Key Neuroprotective Mechanisms:
-
Promotion of Oligodendrocyte Differentiation: High-throughput screening has identified Benztropine as a potent inducer of OPC differentiation into mature, myelinating oligodendrocytes. This action is believed to be mediated through the antagonism of M1 and M3 muscarinic receptors on OPCs.[1][2][3]
-
Enhancement of Remyelination: In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, Benztropine has been shown to decrease clinical severity and enhance remyelination.[2][3]
-
Prevention of Chemotherapy-Induced Peripheral Neuropathy: Studies have demonstrated Benztropine's ability to prevent the neurotoxic effects of platinum-based chemotherapy agents like oxaliplatin. This neuroprotection is associated with a reduction in the expression of inflammatory cytokines.[4]
-
Modulation of Signaling Pathways: Research suggests that Benztropine may exert its effects through various signaling pathways, including the reduction of STAT3 (Signal Transducer and Activator of Transcription 3) activity, a key regulator of inflammation and cell survival.[5][6]
Comparative Analysis: Benztropine vs. Alternative Compounds
While Benztropine shows significant promise, it is important to consider its performance in the context of other compounds being investigated for similar neuroprotective and pro-remyelinating properties.
| Compound | Primary Mechanism of Action | Reported Efficacy in Remyelination | Key Experimental Models |
| Benztropine | M1/M3 Muscarinic Receptor Antagonist | Promotes OPC differentiation and enhances remyelination in vivo.[2][7] | EAE, Cuprizone model, Oxaliplatin-induced neuropathy[2][4] |
| Miconazole | Antifungal; also promotes OPC differentiation. | Shown to promote OPC differentiation and myelination in vitro.[8] | In vitro OPC cultures, co-cultures with neurons[8] |
| Clobetasol | Glucocorticoid receptor agonist | Promotes OPC differentiation and myelination in vitro.[8] | In vitro OPC cultures, co-cultures with neurons[8] |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from published research on Benztropine's neuroprotective effects.
Table 1: Effect of Benztropine on Oligodendrocyte Differentiation and Myelination in vitro
| Treatment | Outcome Measure | Result | Fold Change vs. Vehicle |
| Benztropine | % Myelin Basic Protein (MBP)+ Oligodendrocytes | Increased | >2-fold |
| Benztropine | Myelinated Axons (co-culture) | Increased | >2-fold |
Data synthesized from Deshmukh et al., Nature, 2013.[2][3]
Table 2: Effect of Benztropine on Remyelination in the Cuprizone Mouse Model
| Treatment | Outcome Measure | Result | % Increase vs. Vehicle |
| Benztropine | Number of GST-π+ Mature Oligodendrocytes | Increased | ~120% |
| Benztropine | Luxol Fast Blue Staining (Myelin) | Increased | Significant Increase |
Data from Deshmukh et al., Nature, 2013.[2][7]
Table 3: Neuroprotective Effects of Benztropine in Oxaliplatin-Induced Peripheral Neuropathy in Mice
| Treatment Group | Nerve Conduction Velocity (m/s) | Intraepidermal Nerve Fiber Density (fibers/mm) |
| Vehicle | Decreased | Decreased |
| Oxaliplatin | Significantly Decreased | Significantly Decreased |
| Oxaliplatin + Benztropine | Significantly Higher than Oxaliplatin alone | Significantly Higher than Oxaliplatin alone |
Data synthesized from Cerles et al., 2019.[4]
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
Objective: To assess the effect of Benztropine on the differentiation of OPCs into mature oligodendrocytes.
Methodology:
-
OPC Isolation and Culture: Primary OPCs are isolated from the optic nerves of neonatal rats and cultured in a growth medium containing PDGF and FGF to maintain their progenitor state.
-
Compound Treatment: OPCs are plated on poly-D-lysine coated plates and, after adherence, the growth medium is replaced with a differentiation medium. Benztropine (or vehicle control) is added at various concentrations.
-
Immunocytochemistry: After a set incubation period (e.g., 6 days), cells are fixed and stained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG). Nuclei are counterstained with DAPI.[2]
-
Quantification: The percentage of MBP-positive or MOG-positive cells relative to the total number of DAPI-stained cells is quantified using high-content imaging and analysis.[2]
Cuprizone-Induced Demyelination Mouse Model
Objective: To evaluate the in vivo efficacy of Benztropine in promoting remyelination.
Methodology:
-
Induction of Demyelination: C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone for 6-7 weeks to induce demyelination, particularly in the corpus callosum.[2]
-
Benztropine Administration: During the remyelination phase (after withdrawal from the cuprizone diet), mice are treated with Benztropine or a vehicle control via daily intraperitoneal injections.
-
Histological Analysis: After the treatment period, mice are euthanized, and their brains are collected for histological analysis. Brain sections are stained with Luxol Fast Blue to assess the extent of myelination and immunostained for markers of mature oligodendrocytes, such as GST-π.[2][7]
-
Quantification: The intensity of Luxol Fast Blue staining and the number of GST-π positive cells in the corpus callosum are quantified using image analysis software.[2][7]
Oxaliplatin-Induced Peripheral Neuropathy Mouse Model
Objective: To determine the neuroprotective effect of Benztropine against chemotherapy-induced neuropathy.
Methodology:
-
Induction of Neuropathy: Mice are treated with oxaliplatin to induce peripheral neuropathy.
-
Benztropine Co-administration: Benztropine or a vehicle control is administered concurrently with the oxaliplatin treatment.
-
Assessment of Neuropathy:
-
Electrophysiology: Nerve conduction velocity in the sciatic nerve is measured to assess nerve function.[4]
-
Histology: Skin biopsies from the hind paws are taken to quantify the density of intraepidermal nerve fibers.[4]
-
Behavioral Testing: Sensory thresholds to mechanical and thermal stimuli are assessed to measure neuropathic pain.
-
-
Cytokine Analysis: The expression of inflammatory cytokines in relevant tissues is measured using techniques like qPCR or ELISA.[4]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway for Benztropine's pro-myelinating effect and the general experimental workflows.
Caption: Proposed signaling pathway of Benztropine's pro-myelinating effects.
Caption: General experimental workflows for assessing Benztropine's effects.
References
- 1. Benzatropine - Wikipedia [en.wikipedia.org]
- 2. A regenerative approach to the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Drug May Wield New Power | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 4. Preventive action of benztropine on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benztropine's Preclinical Efficacy: A Comparative Analysis for Neurodegenerative and Movement Disorders
For Immediate Release
This comprehensive guide provides a statistical analysis of Benztropine's efficacy in preclinical trials, offering researchers, scientists, and drug development professionals a comparative overview of its performance against alternative treatments and control groups. The following sections detail quantitative data from key experimental models, comprehensive experimental protocols, and visualizations of associated signaling pathways and workflows.
Benztropine, a muscarinic receptor antagonist, has been a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action involves the blockade of acetylcholine receptors and, to a lesser extent, the inhibition of dopamine reuptake.[2] This dual action helps to restore the dopamine-acetylcholine balance in the brain, alleviating motor symptoms.[3] Preclinical studies in various animal models have sought to quantify its efficacy and elucidate its neuroprotective potential.
Quantitative Data Summary
The following tables summarize the quantitative data on Benztropine's efficacy from key preclinical studies.
Table 1: Effect of Benztropine on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (seconds) | Reference |
| Saline | - | Low (not specified) | [4] |
| Haloperidol (H) | 2.5 | Profound catalepsy (week 1), with partial tolerance (weeks 2-4) | [4] |
| Benztropine (B) | 10 | No significant catalepsy | [4] |
| Haloperidol + Benztropine (H+B) | 2.5 + 10 | Attenuated catalepsy compared to H alone | [4] |
Table 2: Effect of Benztropine on Striatal Dopamine Levels in MPTP-Treated Mice
| Treatment Group | Dopamine Level (pmol/mg tissue) | % of Control | Reference |
| Control (Saline) | 102.6 ± 0.8 | 100% | [5] |
| MPTP (2x12 mg/kg) - 2h post | 65.0 ± 2.1 | 63.4% | [5] |
| MPTP (4x12 mg/kg) - 3h post | 4.8 ± 0.6 | 4.7% | [5] |
| MPTP (4x12 mg/kg) - 6h post | 6.0 ± 0.4 | 5.8% | [5] |
| MPTP (4x12 mg/kg) - 24h post | 10.5 ± 0.5 | 10.2% | [5] |
| Benztropine's direct effect on restoring dopamine levels in this model requires further quantitative studies. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of drugs to induce or mitigate extrapyramidal side effects.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Behavioral Assessment: Catalepsy was measured daily using the bar test. The time the rat remained with its forepaws on a raised bar was recorded.[6]
-
Experimental Workflow:
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the motor asymmetry seen in Parkinson's disease.
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB).[1]
-
-
Behavioral Assessment:
-
Apomorphine-induced rotations: Two weeks post-lesion, rats are challenged with apomorphine (a dopamine agonist), and contralateral rotations are counted. A significant number of rotations confirms a successful lesion.[7][8]
-
Amphetamine-induced rotations: Amphetamine induces ipsilateral rotations in lesioned animals.[1]
-
-
Experimental Workflow:
MPTP Mouse Model of Parkinson's Disease
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra.
-
Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Drug Administration: MPTP is typically administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[5]
-
Biochemical Assessment: Striatal dopamine and its metabolites (DOPAC and HVA) are measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[9][10][11]
-
Experimental Workflow:
Signaling Pathway
Benztropine primarily acts as an antagonist at M1 and M3 muscarinic acetylcholine receptors. The diagram below illustrates the canonical Gq-coupled signaling pathway that is inhibited by Benztropine.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Translational Relevance of In Vitro Benztropine Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benztropine, a long-established anticholinergic drug, is garnering renewed interest for its potential applications beyond its traditional use in Parkinson's disease and the management of extrapyramidal symptoms. A growing body of in vitro research suggests its efficacy in diverse areas, including oncology, neuroregeneration, and infectious diseases. This guide provides a comprehensive comparison of in vitro findings with available in vivo and clinical data to critically assess the translational relevance of these preclinical studies. We present quantitative data in structured tables, detail key experimental protocols, and visualize essential pathways and workflows to aid researchers in navigating the promising yet complex landscape of benztropine repurposing.
I. In Vitro Pharmacological Profile of Benztropine
Benztropine's primary mechanism of action involves the blockade of muscarinic acetylcholine receptors and the inhibition of the dopamine transporter (DAT). It also exhibits significant affinity for histamine H1 receptors. Understanding its potency at these targets is crucial for interpreting its effects in various in vitro models.
Table 1: In Vitro Binding Affinities (Ki) of Benztropine for Key Receptors and Transporters
| Target | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Rat | Striatum | [3H]WIN 35,428 | 8.5 - 6370 | [1] |
| Histamine H1 Receptor | Rat | Brain | [3H]pyrilamine | 16 - 37600 | [1] |
| Muscarinic M1 Receptor | Human | Brain | [3H]QNB | High Affinity | [2] |
Note: A wide range of Ki values have been reported, likely due to variations in experimental conditions and tissues used.
II. In Vitro Efficacy in Disease Models
Recent in vitro studies have explored benztropine's therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases.
A. Oncology
Benztropine has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its proposed anticancer mechanisms include the inhibition of cancer stem cell properties and the suppression of pro-tumorigenic signaling pathways.
Table 2: In Vitro Cytotoxicity (IC50) of Benztropine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MDA-MB-231 (spheres) | Breast Cancer | ~5 | - | Cell Viability | [3] |
| 4T1-luc2 (spheres) | Breast Cancer | ~5 | - | Cell Viability | [3] |
| MCF-7 | Breast Cancer | 21.71 | 48 | MTT | [4] |
| MCF-7 | Breast Cancer | 15.84 | 48 | MTT | [5] |
| HT-29 | Colon Cancer | 18.23 | 48 | MTT | [4] |
| HCT116 (tumoroids) | Colon Cancer | 16.5 | 72 | Cytotoxicity | [6] |
| DBTRG | Glioblastoma | 100 µg/mL | - | MTT | [2] |
| 1XM (stem-like) | Glioblastoma | 76.5 µg/mL | - | MTT | [2] |
B. Neuroregeneration: Oligodendrocyte Differentiation
Benztropine has been identified as a potent inducer of oligodendrocyte precursor cell (OPC) differentiation, suggesting its potential for promoting remyelination in diseases like multiple sclerosis.
C. Infectious Disease: Mycobacterium tuberculosis
In vitro studies have revealed that benztropine can inhibit the intracellular growth of Mycobacterium tuberculosis in macrophages, not by directly killing the bacteria, but through a host-directed mechanism involving the histamine receptor 1 (HRH1).
III. Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key in vitro experiments are provided below.
A. Dopamine Reuptake Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the dopamine transporter (e.g., HEK293-DAT) in appropriate media.
-
Assay Preparation: Plate cells in a 96-well plate and allow them to adhere.
-
Drug Incubation: Pre-incubate the cells with various concentrations of benztropine or a vehicle control.
-
Dopamine Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value of benztropine by plotting the percentage of dopamine uptake inhibition against the logarithm of the benztropine concentration.
B. In Vitro Oligodendrocyte Differentiation Assay
This assay assesses the potential of a compound to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.
Protocol:
-
OPC Isolation and Culture: Isolate OPCs from neonatal rat or mouse brains and culture them in a proliferation medium containing growth factors such as PDGF-AA and FGF-2.
-
Differentiation Induction: To induce differentiation, switch the culture medium to a differentiation medium lacking the growth factors and containing triiodothyronine (T3).
-
Compound Treatment: Treat the OPCs with various concentrations of benztropine or a vehicle control.
-
Immunocytochemistry: After a set period of differentiation (e.g., 3-5 days), fix the cells and perform immunocytochemistry using antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase).
-
Quantification: Quantify the number of mature oligodendrocytes (MBP-positive or CNPase-positive cells with complex morphology) relative to the total number of cells (e.g., stained with DAPI).
-
Data Analysis: Determine the EC50 value of benztropine for inducing oligodendrocyte differentiation.
C. Wnt/β-catenin Reporter Assay
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: Treat the transfected cells with various concentrations of benztropine or a vehicle control. A known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) can be used as a positive control.
-
Cell Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Determine the effect of benztropine on Wnt/β-catenin signaling by comparing the normalized luciferase activity in treated cells to that in control cells.
IV. Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: Key signaling pathways modulated by Benztropine.
Caption: Workflow for assessing translational relevance.
V. In Vivo and Clinical Data: A Translational Perspective
While in vitro studies provide valuable insights into benztropine's mechanisms and potential efficacy, their translation to in vivo and clinical settings is not always straightforward.
A. In Vivo Animal Studies
-
Oncology: In a mouse allograft model of colon cancer, benztropine administration (0.5 mg/mouse, intraperitoneally, three times a week) significantly inhibited tumor growth, reduced the number of circulating tumor cells, and decreased the rate of metastasis.[2]
-
Peripheral Neuropathy: In a mouse model of oxaliplatin-induced peripheral neuropathy, benztropine was shown to improve clinical symptoms and prevent demyelination.
B. Clinical Studies
-
Parkinson's Disease: A randomized, placebo-controlled, double-blind crossover study in 29 patients with mild to moderate Parkinson's disease who were also taking levodopa-carbidopa showed that the addition of benztropine resulted in significantly greater improvement in both neurologist and patient global assessments of efficacy.[1][7] Small but statistically significant improvements were noted in rigidity, finger-tapping speed, and activities of daily living.[1] The typical clinical dose for Parkinson's disease ranges from 0.5 to 6 mg per day.[8]
-
Extrapyramidal Symptoms (EPS): Benztropine is widely used to manage drug-induced EPS. Clinical doses for this indication are typically 1 to 4 mg, once or twice daily.[9] However, a Cochrane review highlighted a lack of high-quality evidence to definitively support its efficacy for tardive dyskinesia.
C. Pharmacokinetics and Bioavailability
A significant factor influencing the translation of in vitro findings is benztropine's pharmacokinetic profile.
Table 3: Key Pharmacokinetic Parameters of Benztropine
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~29% | Human | [2] |
| Time to Peak Concentration (oral) | ~7 hours | Human | [2] |
| Volume of Distribution | 12-30 L/kg | Human | [6] |
| Brain-to-Plasma Ratio | 1.3 - 2.5 | Rat | [10] |
| Elimination Half-life | ~36 hours | Human | [6] |
The low oral bioavailability suggests that higher doses may be required to achieve the micromolar concentrations often used in in vitro studies. However, its ability to cross the blood-brain barrier is a crucial attribute for its effects on the central nervous system.
VI. In Vitro-In Vivo Correlation (IVIVC)
Establishing a predictive mathematical model, or an in vitro-in vivo correlation (IVIVC), can bridge the gap between laboratory experiments and clinical outcomes. For orally administered drugs like benztropine, an IVIVC would typically relate the in vitro drug dissolution rate to the in vivo drug absorption rate. While specific IVIVC models for benztropine have not been identified in the reviewed literature, the principles of IVIVC are crucial for the development and optimization of oral formulations. A successful IVIVC can be used to set dissolution specifications and may serve as a surrogate for in vivo bioequivalence studies, thereby accelerating drug development and supporting post-approval changes.[11][12][13][14]
VII. Conclusion and Future Directions
The in vitro data for benztropine are compelling, suggesting a wide range of potential therapeutic applications beyond its current indications. The drug's ability to modulate key signaling pathways in cancer, promote oligodendrocyte differentiation, and inhibit intracellular pathogens in a host-directed manner warrants further investigation.
However, a critical assessment of its translational relevance requires careful consideration of its pharmacokinetic properties and the doses used in clinical practice. The micromolar concentrations at which many in vitro effects are observed may be challenging to achieve systemically in patients, particularly given its low oral bioavailability.
Future research should focus on:
-
Bridging the Dose Gap: Conducting in vivo studies that carefully correlate plasma and tissue concentrations of benztropine with the observed efficacy to determine if the concentrations required for in vitro effects are achievable and safe in vivo.
-
Developing Robust IVIVC Models: Establishing a clear relationship between the in vitro properties of different benztropine formulations and their in vivo performance to optimize drug delivery and ensure consistent clinical outcomes.
-
Investigating Combination Therapies: Exploring the synergistic potential of benztropine with other therapeutic agents, which may allow for lower, more clinically achievable doses to be used.
-
Refining In Vitro Models: Utilizing more complex in vitro systems, such as 3D organoids and co-culture models, that more closely mimic the in vivo microenvironment to improve the predictive power of preclinical studies.
By systematically addressing these points, the scientific community can more effectively translate the promising in vitro findings for benztropine into tangible clinical benefits for patients across a spectrum of diseases.
References
- 1. Parkinson's disease: Cogentin with Sinemet, a better response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New use of an old drug: inhibition of breast cancer stem cells by benztropine mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiparkinson Drug Benztropine Suppresses Tumor Growth, Circulating Tumor Cells, and Metastasis by Acting on SLC6A3/DAT and Reducing STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. premier-research.com [premier-research.com]
- 12. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro–In Vivo Correlation (IVIVC) Population Modeling for the In Silico Bioequivalence of a Long-Acting Release Formulation of Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Benztropine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the anticholinergic drug benztropine and its derivatives. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics with improved pharmacokinetic profiles. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key metabolic pathways and workflows.
Introduction to Benztropine Metabolism
Benztropine, a tropane-based dopamine reuptake inhibitor, is subject to extensive metabolism in the liver. The primary metabolic pathways involve Phase I reactions, which introduce or expose functional groups, followed by Phase II conjugation reactions to facilitate excretion. The main Phase I metabolic transformations for benztropine include N-oxidation, N-dealkylation, and aromatic ring hydroxylation, leading to the formation of multiple metabolites[1]. The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for these oxidative reactions.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. In vitro assays using liver microsomes are standard tools to assess this, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). While a single comprehensive study directly comparing a wide range of benztropine derivatives is not publicly available, data from various sources allow for a comparative assessment.
In Vivo Pharmacokinetic Parameters in Rats
An in vivo study in Sprague-Dawley rats provided a rank order of the half-lives of benztropine and its chloro-analogs, demonstrating that halogen substitution can significantly enhance metabolic stability.
Table 1: In Vivo Pharmacokinetic Data for Benztropine and Chloro-Derivatives in Rats
| Compound | Structure | Elimination Half-life (t½) Rank Order |
| Benztropine | (Structure not explicitly shown in source) | < 4'-Cl Benztropine |
| 4'-Chloro-Benztropine (4'-Cl BZT) | (Structure not explicitly shown in source) | > Benztropine, < 4',4''-diCl Benztropine |
| 4',4''-Dichloro-Benztropine (4',4''-diCl BZT) | (Structure not explicitly shown in source) | >> 4'-Cl Benztropine |
Data extracted from a study characterizing the dispositional factors of chloro-benztropine analogs[2].
In Vitro Metabolic Stability in Human and Rat Liver Microsomes
Table 2: In Vitro Intrinsic Clearance of the Benztropine Analog GA2-50
| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification |
| GA2-50 | Human | Low | High |
| GA2-50 | Rat | Low | High |
Data from a study on the pharmacokinetic and pharmacodynamic profiles of GA2-50[3]. The study indicated low intrinsic clearance values, suggesting high metabolic stability.
Experimental Protocols
A standardized liver microsomal stability assay is essential for comparing the metabolic fate of different compounds. Below is a detailed methodology representative of a typical experimental protocol.
Liver Microsomal Stability Assay Protocol
This protocol outlines the determination of in vitro metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compounds and positive controls (e.g., known rapidly and slowly metabolized drugs)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions: Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO). Prepare the microsomal suspension and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Quantification: Determine the concentration of the test compound at each time point relative to the internal standard.
-
Calculation of Half-life (t½): Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
-
Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Benztropine
Benztropine undergoes extensive Phase I metabolism primarily mediated by cytochrome P450 enzymes. The main reactions are N-dealkylation, N-oxidation, and hydroxylation of the aromatic rings. These modifications increase the polarity of the molecule, preparing it for subsequent Phase II conjugation and excretion.
Caption: Major Phase I metabolic pathways of benztropine.
Cytochrome P450 Enzymes in the Metabolism of Benztropine Derivatives
Studies have identified specific CYP450 enzymes responsible for the metabolism of certain benztropine derivatives. For instance, 4',4''-diCl BZT and GA2-50 are substrates of human CYP2D6 and CYP2C19[2][3]. This information is critical for predicting potential drug-drug interactions.
Caption: Key human CYP450 enzymes involved in the metabolism of select benztropine derivatives.
Experimental Workflow for Liver Microsomal Stability Assay
The process of determining metabolic stability in vitro follows a structured workflow, from sample preparation to data analysis.
Caption: A typical workflow for an in vitro liver microsomal stability assay.
Conclusion
The metabolic stability of benztropine and its derivatives is a key factor influencing their therapeutic potential. The available data, although not from a single comprehensive comparative study, indicates that structural modifications, such as halogenation of the aromatic rings, can significantly decrease the rate of metabolism and prolong the in vivo half-life. The primary enzymes responsible for the metabolism of these compounds are from the cytochrome P450 family, specifically CYP2D6 and CYP2C19 for some derivatives. Further research providing direct in vitro comparisons of a wider range of benztropine analogs would be highly beneficial for guiding future drug design and development efforts in this chemical space.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benztropine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Benztropine, a compound recognized for its anticholinergic and antihistaminic properties. Understanding and implementing these measures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Benztropine Mesylate is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, its disposal requires meticulous attention to detail to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] All handling of Benztropine should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][2]
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15-20 minutes, ensuring to lift the upper and lower eyelids.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][4]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of unused or expired Benztropine is through a licensed biomedical waste disposal company.[5] These companies are equipped to handle and dispose of pharmaceutical waste in accordance with federal, state, and local regulations.
For laboratories that generate small quantities of Benztropine waste, the following procedure can be followed, provided it aligns with institutional and local guidelines:
-
Collection and Segregation:
-
Collect waste Benztropine, including contaminated materials like gloves and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix Benztropine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Interim Storage:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a contracted waste management provider.
-
Disposal of Empty Containers: Empty containers that held Benztropine should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, remove or deface the label before disposing of the container in accordance with institutional guidelines.[7]
Quantitative Data Summary
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, Mouse) | 91 mg/kg | [1] |
| Acute Oral Toxicity (LD50, Rat) | 940 mg/kg | [4] |
| Intraperitoneal Toxicity (LD50, Mouse) | 65 mg/kg | [4] |
| Subcutaneous Toxicity (LD50, Rat) | 353 mg/kg | [4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benztropine in a laboratory setting.
Caption: Benztropine Disposal Decision Workflow.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of Benztropine, fostering a culture of safety and responsibility in the pursuit of scientific advancement. Always consult your institution's specific safety protocols and your local regulatory requirements for chemical waste disposal.
References
Essential Safety and Handling Protocols for the Novel Compound Bentysrepinine
Disclaimer: As "Bentysrepinine" is a hypothetical compound with no available safety data, this guide is based on established best practices for handling novel, potent, or uncharacterized chemical entities in a laboratory setting. A thorough risk assessment must be conducted before any handling of a new compound.[1][2][3][4]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the novel compound this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Before commencing any experimental work, a comprehensive risk assessment is mandatory.[2][3] In the absence of specific toxicological data for this compound, it must be treated as a potentially hazardous substance.[1] The assessment should consider the chemical's physical and chemical properties, potential exposure routes, and the specifics of the planned procedures.[2][3]
Table 1: Assumed Hazard Classification for this compound
| Hazard Class | Assumption for Handling |
| Acute Toxicity | Assume high toxicity via all routes of exposure (inhalation, dermal, ingestion). |
| Carcinogenicity | Treat as a potential carcinogen. |
| Mutagenicity | Treat as a potential mutagen. |
| Physical State | Solid powder, potential for aerosolization. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide a barrier against direct exposure.[1][5] The minimum required PPE for handling this compound is outlined below.
Table 2: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[1][6] | To prevent skin contact. Check manufacturer's data for breakthrough times. |
| Eye Protection | Chemical safety goggles and a face shield.[5][6][7][8] | To protect eyes and face from splashes or airborne particles. |
| Body Protection | A fire-resistant lab coat, fully fastened.[5][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator is required if handling outside of a certified chemical fume hood.[5][9] | To prevent inhalation of fine particles. |
| Footwear | Closed-toe shoes.[5][6] | To prevent foot injuries from spills or dropped objects. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous substances.[6]
-
Chemical Fume Hood: All procedures involving the handling of this compound powder or solutions should be performed within a certified chemical fume hood.
-
Glove Box/Isolator: For procedures with a high risk of aerosolization or when handling larger quantities, a glove box or containment isolator should be used.[10]
-
Ventilation: The laboratory should have a single-pass airflow system to prevent cross-contamination.[11]
Operational Plan for Handling this compound
The following step-by-step procedures must be followed to ensure the safe handling of this compound.
4.1. Preparation
-
Don all required PPE before entering the designated handling area.[1]
-
Ensure the chemical fume hood or other containment device is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound to minimize contamination.
4.2. Weighing and Dispensing
-
Perform all weighing operations within a certified chemical fume hood or a powder-containment balance enclosure.[1]
-
Use a dedicated spatula and weighing paper.[1]
-
Close the primary container of this compound immediately after dispensing.[1]
4.3. Solubilization
-
Slowly add the solvent to the weighed compound to avoid splashing.[1]
-
Ensure the vessel is appropriately sealed before agitation.
4.4. Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated materials in a designated hazardous waste container.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, pipette tips, and weighing paper should be collected in a clearly labeled, sealed hazardous waste bag.[1]
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, sealed hazardous waste bottle.[1]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1] High-temperature incineration is the preferred method for the destruction of potent pharmaceutical compounds.[12]
Emergency Procedures
6.1. Spills
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.[1]
-
For small spills, if trained, use an appropriate spill kit while wearing full PPE.[1]
-
For large spills, evacuate the laboratory and contact the institutional safety office.[1]
6.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling novel chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Chemical Risk Assessment and Safety: Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills [alooba.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. witpress.com [witpress.com]
- 11. escopharma.com [escopharma.com]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
